Enactin Ia
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H38N2O6 |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N,3-dihydroxy-N-(15-hydroxy-15-methyl-3,10-dioxohexadecyl)propanamide |
InChI |
InChI=1S/C20H38N2O6/c1-20(2,27)13-8-7-11-16(24)9-5-3-4-6-10-17(25)12-14-22(28)19(26)18(21)15-23/h18,23,27-28H,3-15,21H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
MNQGARVVYWAUOX-SFHVURJKSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Anesthetic Properties of Thiobutabarbital Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiobutabarbital sodium salt, a short-acting thiobarbiturate, functions as a potent central nervous system (CNS) depressant, inducing a state of general anesthesia.[1] Its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain. By enhancing GABAergic transmission, Thiobutabarbital produces dose-dependent effects ranging from sedation to surgical anesthesia. This guide provides a comprehensive overview of the anesthetic properties of Thiobutabarbital, including its pharmacodynamics, pharmacokinetics, and relevant experimental protocols. While specific quantitative data for Thiobutabarbital is limited in publicly available literature, this document consolidates existing knowledge and provides comparative data from related barbiturates to offer a thorough understanding for research and drug development purposes.
Pharmacodynamics
Mechanism of Action
Thiobutabarbital, like other barbiturates, exerts its anesthetic effects primarily through its interaction with the GABA-A receptor.[2][3] This ligand-gated ion channel, upon binding with GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Thiobutabarbital potentiates the effect of GABA by binding to a distinct allosteric site on the receptor complex, prolonging the duration of the chloride channel opening.[2][3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their profound CNS depressant effects.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Signaling pathway of Thiobutabarbital at the GABA-A receptor.
Dose-Response Characteristics
Table 1: Anesthetic Dose of Thiobutabarbital in Rats
| Species | Route of Administration | Anesthetic Dose (mg/kg) | Duration of Action | Reference |
| Male Rat | Intraperitoneal (IP) | 100 - 160 | 4 - 6 hours | [4] |
Note: This dose range is for non-survival surgical procedures and may not represent a true ED50.
Receptor Binding Affinity
Specific binding affinity data for Thiobutabarbital to the GABA-A receptor, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are not well-documented in publicly accessible sources. However, comparative studies on other barbiturates provide an indication of the expected affinity range. For instance, thiopental (B1682321) and pentobarbital (B6593769) have been shown to bind to apoferritin, a model protein for anesthetic binding sites, with dissociation constants (Kd) in the micromolar range, which correlates with their concentrations required for GABAergic activity and anesthesia.[5]
Table 2: Comparative Binding Affinities of Barbiturates (Data for related compounds)
| Compound | Receptor/Model | Affinity (Kd/IC50) | Reference |
| Thiopental | Apoferritin | ~10-50 µM (Kd) | [5] |
| Pentobarbital | Apoferritin | ~60-300 µM (Kd) | [5] |
Disclaimer: The data presented in this table are for related barbiturates and are intended for comparative purposes only, as specific binding affinity data for Thiobutabarbital are not available.
Pharmacokinetics
The pharmacokinetic profile of Thiobutabarbital, like other thiobarbiturates, is characterized by rapid distribution into highly perfused tissues, including the brain, followed by redistribution to less perfused tissues and subsequent hepatic metabolism.
Absorption and Distribution
Following intravenous administration, Thiobutabarbital rapidly crosses the blood-brain barrier to induce anesthesia. Its high lipid solubility facilitates this rapid onset of action.
Metabolism and Excretion
Thiobutabarbital is primarily metabolized in the liver by microsomal enzymes.[1] The metabolites are then excreted by the kidneys. Specific quantitative pharmacokinetic parameters such as half-life, volume of distribution, and clearance for Thiobutabarbital in preclinical species are not extensively reported. For context, the pharmacokinetic parameters of the related compound thiopental have been studied in humans.
Table 3: Pharmacokinetic Parameters of Thiopental in Humans (for comparative purposes)
| Parameter | Value | Reference |
| Elimination Half-life | 5.5 - 26 hours | [6] |
| Volume of Distribution | ~2.5 L/kg | |
| Clearance | ~3.4 mL/kg/min |
Disclaimer: This data is for thiopental in humans and should not be directly extrapolated to Thiobutabarbital or other species.
Experimental Protocols
Protocol for Induction and Assessment of Anesthesia in a Rat Model
This protocol describes a method for inducing and monitoring anesthesia with Thiobutabarbital sodium salt in a rat model for acute, non-survival surgical procedures.
Materials:
-
Thiobutabarbital sodium salt solution (e.g., 50 mg/mL in sterile saline)
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Sterile syringes and needles (23-25 gauge)
-
Heating pad to maintain body temperature
-
Surgical instruments
-
Physiological monitoring equipment (ECG, pulse oximeter, respiratory monitor)
-
(Optional) EEG recording equipment
Procedure:
-
Animal Preparation: Acclimatize the rat to the laboratory environment. Weigh the animal to determine the correct dosage.
-
Anesthetic Induction: Administer Thiobutabarbital sodium salt via intraperitoneal (IP) injection at a dose of 100-160 mg/kg.
-
Anesthetic Depth Assessment:
-
Loss of Righting Reflex: Once the animal is recumbent, gently place it on its back. The absence of a coordinated effort to right itself indicates the onset of anesthesia.
-
Pedal Withdrawal Reflex: Firmly pinch the webbing between the toes. The absence of a withdrawal reflex indicates a surgical plane of anesthesia.
-
Palpebral (Blink) Reflex: Gently touch the medial canthus of the eye. A diminished or absent blink reflex suggests an adequate depth of anesthesia.
-
-
Physiological Monitoring: Continuously monitor heart rate, respiratory rate, and oxygen saturation throughout the procedure. Maintain body temperature using a heating pad.
-
(Optional) EEG Monitoring: If available, record EEG to monitor for burst suppression patterns, which are indicative of a deep anesthetic state.
-
Maintenance of Anesthesia: Due to the long duration of action of the initial IP dose, supplemental doses are typically not required for procedures lasting up to 4-6 hours.
Protocol for In Vitro GABA-A Receptor Binding Assay
This protocol outlines a general method for a competitive radioligand binding assay to determine the affinity of Thiobutabarbital for the GABA-A receptor.
Materials:
-
Rat whole brain tissue or specific brain regions (e.g., cortex, cerebellum)
-
Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)
-
Thiobutabarbital sodium salt (unlabeled competitor)
-
GABA (for determining non-specific binding)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Homogenizer
-
Centrifuge
-
Glass fiber filters
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane preparation in fresh assay buffer.
-
Binding Assay:
-
Total Binding: Incubate the membrane preparation with the radioligand.
-
Non-specific Binding: Incubate the membrane preparation with the radioligand in the presence of a high concentration of unlabeled GABA.
-
Competitive Binding: Incubate the membrane preparation with the radioligand and varying concentrations of Thiobutabarbital.
-
-
Incubation: Incubate all tubes at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Thiobutabarbital concentration.
-
Determine the IC50 value (the concentration of Thiobutabarbital that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
References
- 1. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiobutabarbital | 2095-57-0 | FT28222 | Biosynth [biosynth.com]
- 3. partone.litfl.com [partone.litfl.com]
- 4. researchgate.net [researchgate.net]
- 5. Recognition of Anesthetic Barbiturates by a Protein Binding Site: A High Resolution Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium thiopental - Wikipedia [en.wikipedia.org]
Inactin's Impact on the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inactin, the sodium salt of thiobutabarbital, is a short-acting barbiturate (B1230296) widely employed as an anesthetic agent in preclinical research. Its primary mechanism of action within the central nervous system (CNS) is the potentiation of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive technical overview of Inactin's effects on the CNS, consolidating quantitative data on its impact on neuronal activity and neurochemical profiles. Detailed experimental methodologies for key in vivo neuroscience techniques utilizing Inactin anesthesia are presented, alongside visualizations of the principal signaling pathways and experimental workflows.
Introduction
Inactin is a valuable tool in neuroscience research, providing stable and long-lasting anesthesia suitable for a variety of experimental paradigms, including electrophysiology and microdialysis.[1] Like other barbiturates, its effects are primarily mediated through the allosteric modulation of the GABA-A receptor, leading to a generalized depression of CNS activity.[2][3][4] Understanding the precise quantitative effects and underlying molecular mechanisms of Inactin is crucial for the accurate interpretation of experimental data obtained under its influence. This guide aims to provide a detailed technical resource for researchers utilizing Inactin in their studies.
Quantitative Effects on Central Nervous System Parameters
The administration of Inactin induces significant, dose-dependent alterations in neuronal firing rates, neurotransmitter levels, and cerebral metabolism. The following tables summarize key quantitative findings from studies investigating the effects of barbiturates, including Inactin and its structural analogs, on the CNS.
Table 1: Effects of Barbiturates on Neuronal Firing and Synaptic Activity
| Parameter | Barbiturate | Brain Region | Effect | Quantitative Data | Citation(s) |
| Inhibitory Postsynaptic Current (IPSC) Decay Time Constant | Pentobarbital | Neocortex | Increase | EC50 = 41 µM | [2] |
| Inhibitory Postsynaptic Current (IPSC) Decay Time Constant | Amobarbital | Neocortex | Increase | EC50 = 103 µM | [2] |
| Inhibitory Postsynaptic Current (IPSC) Decay Time Constant | Phenobarbital | Neocortex | Increase | EC50 = 144 µM | [2] |
| Neuronal Firing | Pentobarbital, Amobarbital | Neocortex | Shunting of firing | - | [2] |
| Chloride Current Activation | Pentobarbital | Hippocampal Neurons (cultured) | Activation | EC50 = 0.33 mM | [3][4] |
| Chloride Current Activation | Phenobarbital | Hippocampal Neurons (cultured) | Activation | EC50 = 3.0 mM | [3][4] |
| GABA Response Potentiation | Pentobarbital | Hippocampal Neurons (cultured) | Enhancement | EC50 = 94 µM (for 1 µM GABA) | [3][4] |
| GABA Response Potentiation | Phenobarbital | Hippocampal Neurons (cultured) | Enhancement | EC50 = 0.89 mM (for 1 µM GABA) | [3][4] |
Table 2: Effects of Anesthesia (including Barbiturates) on Neurotransmitter Levels
| Neurotransmitter | Anesthetic | Brain Region | Effect | Quantitative Data | Citation(s) |
| Dopamine (B1211576) (DA) | Halothane (B1672932) | Dorsolateral Striatum | Decrease in response to TTX | Most profound decrease 24h post-implantation | [5] |
| GABA | Halothane | Dorsolateral Striatum | Unaltered by TTX in acutely implanted rats | - | [5] |
| Dopamine (DA) | - | Caudal Striatum (Zitter rats) | Lower basal extracellular levels | Significantly lower than age-matched controls | [6] |
| Serotonin (B10506) (5-HT) | - | Caudal Striatum (aged Zitter rats) | Significant difference in basal release | - | [6] |
Table 3: Effects of Barbiturates on Cerebral Metabolism
| Parameter | Barbiturate | Brain Region | Effect | Quantitative Data | Citation(s) |
| Glucose Utilization | Barbiturates (coma) | Gray Matter | Mean Reduction | 67% | [7] |
| Glucose Utilization | Barbiturates (coma) | White Matter | Mean Reduction | 47% | [7] |
| Glucose Utilization | Barbiturates (coma) | Basal Ganglia | Mean Reduction | 66% | [7] |
| Glucose Utilization | Barbiturates (coma) | Thalamus | Mean Reduction | 57% | [7] |
| Glucose Utilization | Barbiturates (coma) | Cerebellar Cortex | Mean Reduction | 55% | [7] |
| Glucose Utilization | Phenobarbital/Primidone | Cortical Regions | Increase after withdrawal | Mean increase of 37% | [8] |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | alpha-chloralose anaesthesia | Rat Brain | - | 208 +/- 15 µmol . 100 g(-1) . min(-1) | [9] |
| Cerebral Metabolic Rate of Oxygen (CMRO2) | Anesthetized Rats | Rat Brain | - | 1.97 ± 0.19 μmol/g/min | [10] |
Signaling Pathways
The primary molecular target of Inactin and other barbiturates is the GABA-A receptor, a ligand-gated ion channel. By binding to a distinct allosteric site on the receptor complex, Inactin increases the duration of chloride channel opening induced by GABA, leading to a prolonged and enhanced inhibitory postsynaptic potential.[11] This potentiation of GABAergic inhibition is the cornerstone of its anesthetic effect. While the direct interaction with the GABA-A receptor is well-established, downstream signaling events are also modulated. For instance, the resulting changes in intracellular chloride concentration and membrane potential can influence voltage-gated calcium channels and subsequently impact calcium-dependent signaling cascades, including those involving Protein Kinase C (PKC).[12][13]
Figure 1: Inactin's primary signaling pathway via the GABA-A receptor.
Experimental Protocols
The stable and long-lasting anesthesia provided by Inactin makes it a preferred agent for many in vivo neuroscience experiments. Below are detailed methodologies for two common procedures: in vivo electrophysiology and cerebral microdialysis, performed under Inactin anesthesia.
In Vivo Electrophysiology
This protocol describes the recording of single-unit activity from a specific brain region in an Inactin-anesthetized rat.
Materials:
-
Inactin (thiobutabarbital sodium salt)
-
Sterile saline (0.9%)
-
Stereotaxic apparatus
-
Anesthetic induction chamber (e.g., for isoflurane)
-
Heating pad
-
Rectal thermometer
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Microelectrode (e.g., tungsten, platinum-iridium) with appropriate impedance for single-unit recording
-
Micromanipulator
-
Headstage and data acquisition system
-
Oscilloscope and audio monitor
Procedure:
-
Animal Preparation: An adult male rat (e.g., Sprague-Dawley, 250-350g) is used. The animal is initially anesthetized in an induction chamber with isoflurane (B1672236) (4-5% in O2).
-
Anesthesia Administration: Once induced, the rat is removed from the chamber and intraperitoneally (i.p.) injected with Inactin at a dose of 100-120 mg/kg. Anesthesia is considered adequate when the pedal withdrawal reflex is absent.
-
Surgical Preparation: The rat is placed in a stereotaxic apparatus on a heating pad to maintain body temperature at 37°C. The scalp is incised, and a craniotomy is performed over the target brain region using stereotaxic coordinates. The dura mater is carefully incised to expose the brain surface.
-
Electrode Implantation: The microelectrode, mounted on a micromanipulator, is slowly lowered into the brain to the desired depth.
-
Single-Unit Recording: Neuronal activity is amplified, filtered, and recorded. The signal is monitored on an oscilloscope and through an audio monitor to identify single-unit spikes. Once a stable single-unit is isolated, baseline firing is recorded. The effects of experimental manipulations can then be assessed.
Figure 2: Experimental workflow for in vivo electrophysiology under Inactin anesthesia.
Cerebral Microdialysis
This protocol outlines the procedure for measuring extracellular neurotransmitter levels in a specific brain region of an Inactin-anesthetized rat.
Materials:
-
Inactin (thiobutabarbital sodium salt)
-
Sterile saline (0.9%)
-
Stereotaxic apparatus
-
Anesthetic induction chamber
-
Heating pad and rectal thermometer
-
Surgical instruments
-
Microdialysis probe (with appropriate membrane length and molecular weight cut-off)
-
Guide cannula (optional, for chronic studies)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system or other sensitive analytical method.
Procedure:
-
Anesthesia and Surgery: The rat is anesthetized with Inactin and placed in a stereotaxic frame as described in the electrophysiology protocol. A guide cannula is implanted, or a microdialysis probe is directly inserted into the target brain region.
-
Probe Perfusion: The microdialysis probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: An equilibration period of at least 1-2 hours is allowed for the tissue surrounding the probe to stabilize.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 15-30 minutes) into vials, often housed in a refrigerated fraction collector to prevent neurotransmitter degradation.
-
Sample Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin, GABA) in the dialysate samples is quantified using a highly sensitive analytical technique such as HPLC-ED.
-
Data Analysis: Neurotransmitter concentrations are calculated and can be compared across different experimental conditions.
-
Euthanasia: The animal is euthanized at the end of the experiment.
Figure 3: Experimental workflow for cerebral microdialysis under Inactin anesthesia.
Conclusion
Inactin remains a cornerstone anesthetic for in vivo neuroscience research due to its stable and long-lasting effects. Its primary mechanism of CNS depression through the potentiation of GABA-A receptor-mediated inhibition is well-characterized. However, researchers must consider its broader effects on neuronal firing, neurotransmitter systems, and cerebral metabolism when designing experiments and interpreting results. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the effective and informed use of Inactin in studies of the central nervous system. Further research focusing on the specific dose-dependent effects of Inactin on various neuronal subtypes and neurotransmitter systems will continue to refine our understanding of this important research tool.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vivo microdialysis characterization of extracellular dopamine and GABA in dorsolateral striatum of awake freely moving and halothane anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis studies on the striatal dopamine and serotonin release in zitter mutant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of barbiturate coma on glucose utilization in normal brain versus gliomas. Positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barbiturates reduce human cerebral glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative measurement of oxygen metabolic rate in the rat brain using microPET imaging of briefly inhaled 15O-labelled oxygen gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative and simultaneous measurement of oxygen consumption rates in rat brain and skeletal muscle using 17O MRS imaging at 16.4T - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Protein kinase C activation decreases peripheral actin network density and increases central nonmuscle myosin II contractility in neuronal growth cones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How is protein kinase C activated in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Inactin vs. Pentobarbital for Rodent Surgery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used injectable anesthetics in rodent surgery: Inactin (Thiobutabarbital) and Pentobarbital (B6593769). Both are barbiturates that induce anesthesia by modulating GABA-A receptor activity, but they possess distinct pharmacological profiles that make them suitable for different experimental applications. This document outlines their mechanisms of action, physiological effects, and standard protocols to assist researchers in making informed decisions for their surgical needs.
Mechanism of Action
Both Inactin and Pentobarbital are barbiturates that exert their anesthetic effects primarily through interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] They act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from GABA itself.[1] This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening, leading to hyperpolarization of the neuron and subsequent central nervous system depression.[1][2][3] At higher doses, barbiturates can also directly activate the GABA-A receptor, acting as agonists.[1]
In addition to their GABAergic effects, barbiturates can also block excitatory glutamate (B1630785) receptors (AMPA and kainate), further contributing to their CNS depressant effects.[1]
Comparative Overview of Physiological Effects
The choice between Inactin and Pentobarbital often hinges on the specific physiological system under investigation. Their effects on cardiovascular, respiratory, and renal systems can vary significantly and may influence experimental outcomes.
| Feature | Inactin (Thiobutabarbital) | Pentobarbital |
| Primary Use | Long-duration, non-survival surgeries, especially in renal and cardiovascular physiology studies in rats.[4][5] | Shorter-duration surgeries, both survival and non-survival; also used for sedation and euthanasia at high doses.[3][4][6][7] |
| Duration of Action | Long-acting; provides a stable surgical plane for 4-6 hours or more in male rats without redosing.[4] | Shorter-acting; typically requires redosing every 45-60 minutes to maintain a surgical plane.[4] |
| Analgesic Properties | Lacks significant analgesic effects and is not recommended for use as a sole agent.[7] | Provides poor analgesia; often requires supplementation with an analgesic for painful procedures.[6] |
| Consistency | Response in mice can be inconsistent.[4][7] | Generally provides a more consistent anesthetic response across rodent species. |
Quantitative Data on Physiological Parameters
The following table summarizes the quantitative effects of Inactin and Pentobarbital on key physiological parameters in rodents. It is important to note that these values can be influenced by factors such as rodent strain, age, sex, and health status.
| Parameter | Inactin (Thiobutabarbital) | Pentobarbital |
| Dosage (Anesthesia) | 100-160 mg/kg IP (Rat).[4] | 40-60 mg/kg IP (Mouse).[6] 30-60 mg/kg IP (Rat).[4] |
| Heart Rate | Can cause a progressive lowering of heart rate.[5] | Can cause a drop in heart rate.[8] |
| Blood Pressure | Progressively lowers arterial pressure.[5] | Causes an acute drop in arterial pressure, which may partially recover.[9][10] |
| Respiratory Rate | Causes respiratory depression.[5] | Significant respiratory depression is a primary concern and a common cause of overdose-related death.[2][6] |
| Renal Blood Flow | Causes a marked reduction in renal blood flow (-24% compared to unanesthetized).[5][11] | Causes a substantial decrement in total renal blood flow (-34% compared to unanesthetized).[11] |
| Glomerular Filtration Rate (GFR) | Associated with a marked reduction in GFR.[5] | Known to reduce GFR.[7] |
| Body Temperature | Can lead to hypothermia, requiring external heat support. | Can lead to hypothermia, requiring external heat support.[6] |
Experimental Protocols
Adherence to a detailed and consistent protocol is critical for reproducible and humane animal research. Below are general methodologies for the administration of Inactin and Pentobarbital. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
General Pre-Anesthetic Procedure
-
Acclimation: Allow newly arrived animals an acclimation period of at least 3 days before any procedure.[6]
-
Fasting: Pre-anesthetic fasting is generally not necessary for rodents. If required, it should be limited to 2-3 hours for mice due to their high metabolism. Water should not be restricted.[6]
-
Weighing: Accurately weigh the animal to determine the correct drug dosage.
-
Eye Lubrication: Apply a sterile, non-medicated ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.[6]
-
Thermoregulation: Prepare a heating source (e.g., circulating water blanket, heat lamp) to maintain the animal's body temperature between 36.0°C and 38.0°C during anesthesia.[6]
Inactin (Thiobutabarbital) Protocol (Rat)
-
Drug Preparation: Inactin is typically supplied as a powder and must be dissolved in sterile water or saline. Gentle warming may be required to fully dissolve the powder. Solutions should be prepared fresh.
-
Dosage: 100-160 mg/kg.[4]
-
Administration: Intraperitoneal (IP) injection is the standard route.
-
Induction Time: Onset of anesthesia is typically slow and can take 15-20 minutes.
-
Monitoring:
-
Confirm surgical anesthesia by lack of a pedal withdrawal reflex (toe pinch).
-
Due to its long duration, redosing is rarely necessary for procedures lasting up to 4-6 hours.[4]
-
Continuous monitoring of respiratory rate, heart rate, and body temperature is crucial.
-
-
Use Case: Primarily for non-survival terminal procedures where a long and stable plane of anesthesia is required, such as renal micropuncture studies.[4][7]
Pentobarbital Protocol (Mouse/Rat)
-
Drug Preparation: Pentobarbital is usually available as a solution. It may be diluted with sterile saline to achieve the desired concentration for accurate dosing, especially in mice.[12] Note that pentobarbital solutions are highly alkaline (pH 11-12) and can be irritating to tissues.[3]
-
Dosage:
-
Administration: IP injection is common.
-
Induction Time: Onset is relatively rapid, typically within 5-10 minutes.
-
Monitoring:
-
Confirm surgical anesthesia via toe pinch reflex.
-
The duration of anesthesia is short (45-60 minutes), so the animal must be closely monitored for signs of lightening anesthesia.[4]
-
Redosing is often necessary. A supplemental dose of 1/3 of the initial induction dose can be given when the animal begins to react to stimuli.
-
Monitor for respiratory depression, which is a significant risk.[6]
-
Key Considerations and Recommendations
-
Renal Studies: Inactin is a traditional choice for renal physiology studies in rats due to its long duration of action.[4] However, researchers must be aware of its significant depressive effects on renal blood flow and GFR, which can be a confounding factor.[5][11] Both anesthetics have been shown to cause substantial decreases in total renal blood flow compared to unanesthetized animals.[11]
-
Cardiovascular Studies: Both agents depress cardiovascular function.[5][9] Pentobarbital can cause an initial sharp drop in blood pressure.[9] Studies have shown that pentobarbital anesthesia has a modest influence on blood pressure maintenance by the renin-angiotensin and sympathetic nervous systems compared to other anesthetics like isoflurane (B1672236) or ketamine-xylazine.[10]
-
Analgesia: Neither Inactin nor Pentobarbital provides adequate analgesia for procedures expected to cause more than momentary pain.[6][7] They must be used in conjunction with an appropriate analgesic (e.g., buprenorphine, meloxicam) for any painful survival surgery, with the analgesic administered pre-emptively.
-
Metabolic Studies: Pentobarbital has been shown to suppress the normal glucose response to stimuli like intermittent hypoxia in rats, making it unsuitable for certain glucoregulatory investigations.[13][14][15]
-
Survival Surgery: Due to its long and sometimes unpredictable recovery profile, Inactin is generally recommended only for non-survival procedures.[4] Pentobarbital can be used for survival surgeries, but requires diligent monitoring during both the procedure and the recovery period.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. Barbiturate overdose - Wikipedia [en.wikipedia.org]
- 3. Review of Intraperitoneal Injection of Sodium Pentobarbital as a Method of Euthanasia in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. The effect of inactin on kidney mitochondrial function and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Anesthesia and analgesia for common research models of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dual Cardiovascular Effect of Centrally Administered Clonidine: A Comparative Study between Pentobarbital- and Ketamine/Xylazine-Anesthetized Rats [mdpi.com]
- 9. Changes in cardiac output and peripheral flows on pentobarbital anesthesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of four different classes of anesthetics on the mechanisms of blood pressure regulation in normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of general anaesthesia on renal haemodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. Frontiers | Pentobarbital Anesthesia Suppresses the Glucose Response to Acute Intermittent Hypoxia in Rat [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Pentobarbital Anesthesia Suppresses the Glucose Response to Acute Intermittent Hypoxia in Rat - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and History of Thiobutabarbital
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of Thiobutabarbital. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this short-acting thiobarbiturate. The document covers its initial synthesis, key pharmacological data, experimental protocols, and mechanism of action, with a focus on its interaction with neuronal signaling pathways. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies from key experiments are detailed to facilitate replication and further study. Additionally, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to provide a clear conceptual framework.
Introduction
Thiobutabarbital, also known as 5-sec-butyl-5-ethyl-2-thiobarbituric acid, is a barbiturate (B1230296) derivative with a notable history in anesthetic research. First synthesized in the mid-20th century, it emerged from the broader exploration of barbiturates for their sedative, hypnotic, and anticonvulsant properties. As a thiobarbiturate, the oxygen atom at the 2-position of the pyrimidine (B1678525) ring is replaced by a sulfur atom, a structural modification known to influence the compound's lipophilicity and pharmacokinetic profile, typically resulting in a more rapid onset and shorter duration of action compared to its oxybarbiturate counterparts. This guide delves into the historical context of its development, its chemical synthesis, and the scientific investigations that have characterized its pharmacological effects and mechanism of action.
Discovery and History
The development of Thiobutabarbital is rooted in the extensive research on barbituric acid derivatives that began in the early 20th century. The pioneering work of Ernest H. Volwiler and Donalee L. Tabern at Abbott Laboratories in the 1930s was instrumental in the synthesis and patenting of a range of thiobarbituric acid derivatives. Their research, documented in U.S. Patent 2,153,729, granted in 1939, laid the groundwork for the creation of numerous thiobarbiturates, including Thiobutabarbital.[1] Although not explicitly named in this patent, the general synthetic method described encompasses the preparation of compounds with the structural characteristics of Thiobutabarbital.
Thiobutabarbital itself was invented in the 1950s and subsequently found application primarily as a short-acting intravenous anesthetic in veterinary medicine. Its rapid onset of action and relatively short duration made it a suitable agent for surgical procedures in animals.
Chemical Synthesis
The synthesis of Thiobutabarbital follows the general principles of barbiturate synthesis, which involves the condensation of a disubstituted malonic ester with thiourea (B124793) in the presence of a base. The specific precursor for Thiobutabarbital is diethyl 2-(sec-butyl)-2-ethylmalonate.
Experimental Protocol: Synthesis of 5-sec-Butyl-5-ethyl-2-thiobarbituric Acid
This protocol is based on the general method described in the historical patent literature.
Materials:
-
Diethyl 2-(sec-butyl)-2-ethylmalonate
-
Thiourea
-
Sodium ethoxide
-
Absolute ethanol (B145695)
-
Hydrochloric acid (concentrated)
-
Water
-
Reaction vessel with reflux condenser and stirring apparatus
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, one molar equivalent of diethyl 2-(sec-butyl)-2-ethylmalonate and one molar equivalent of thiourea are added.
-
The mixture is heated under reflux with constant stirring for several hours to ensure the completion of the condensation reaction.
-
After the reaction is complete, the excess ethanol is removed by distillation.
-
The resulting sodium salt of Thiobutabarbital is dissolved in water.
-
The free acid form of Thiobutabarbital is precipitated by the addition of concentrated hydrochloric acid until the solution is acidic.
-
The crude Thiobutabarbital is collected by filtration, washed with cold water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent such as aqueous ethanol.
Pharmacological Data
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₀H₁₆N₂O₂S |
| Molar Mass | 228.31 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 163-165 °C |
| CAS Number | 2095-57-0 |
Pharmacokinetic and Pharmacodynamic Data (Animal Studies)
| Parameter | Species | Value | Reference |
| Anesthetic Effective Dose (ED) | Rat | Threshold dose for EEG burst suppression | Koskela & Wahlström, 1989[2] |
| (infusion rate dependent) | |||
| Comparative Data | |||
| Thiopental Half-life | Dog | 6.99 ± 2.18 h | Al-khaled et al., 1987 |
| Thiopental Vd | Dog | 843 ± 194 ml/kg | Al-khaled et al., 1987 |
| Thiopental Clearance | Dog | 1.51 ± 0.60 ml/kg-min | Al-khaled et al., 1987 |
| Phenobarbital Clearance | Rat | Age-dependent | Kapetanovic et al., 1982[3] |
Note: Specific pharmacokinetic parameters for Thiobutabarbital are not well-documented in publicly available literature. The data for Thiopental and Phenobarbital are provided for comparative context within the barbiturate class.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Thiobutabarbital, like other barbiturates, is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action leads to a decrease in neuronal excitability, resulting in its sedative, hypnotic, and anesthetic effects.
Interaction with GABA-A Receptors
Barbiturates bind to a distinct allosteric site on the GABA-A receptor, which is a ligand-gated chloride ion channel. This binding increases the duration of the opening of the chloride channel in response to GABA, leading to a prolonged influx of chloride ions and hyperpolarization of the neuronal membrane. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA. The specific subtypes of GABA-A receptors that Thiobutabarbital preferentially interacts with have not been extensively characterized.
Effects on Other Neuronal Ion Channels
In addition to their effects on GABA-A receptors, barbiturates have been shown to modulate other neuronal ion channels, which may contribute to their overall pharmacological profile. These include:
-
Voltage-gated Sodium Channels: Some barbiturates can inhibit voltage-gated sodium channels, which would further contribute to the depression of neuronal excitability.
-
Voltage-gated Calcium Channels: Inhibition of voltage-gated calcium channels can reduce neurotransmitter release from presynaptic terminals.
-
Glutamate (B1630785) Receptors: Some barbiturates can inhibit the function of excitatory glutamate receptors, such as AMPA and kainate receptors.
Key Experimental Methodologies
The characterization of Thiobutabarbital's anesthetic properties has relied on in vivo animal models, primarily in rats. A key study by Koskela & Wahlström (1989) provides a detailed experimental protocol for assessing its anesthetic effects.
In Vivo Anesthesia and EEG Monitoring in Rats
Objective: To determine the anesthetic threshold and duration of action of Thiobutabarbital.
Animals: Male Wistar rats.
Procedure:
-
Animal Preparation: Rats are anesthetized for the surgical implantation of electrodes for electroencephalogram (EEG) recording.
-
Drug Administration: Thiobutabarbital is administered intravenously via a tail vein catheter. The drug is infused at varying rates to determine the dose-rate relationship for the induction of anesthesia.
-
Anesthetic Endpoint: The primary endpoint for anesthesia is the appearance of a burst suppression pattern in the EEG, defined as a period of electrical silence of 1 second or more. The dose required to induce this "silent second" is considered the anesthetic threshold.
-
Monitoring: Following the induction of anesthesia, animals are monitored for the duration of the EEG burst suppression and the time to recovery of the righting reflex.
-
Tissue Analysis (Optional): In some experimental arms, animals are euthanized at the anesthetic endpoint, and brain and other tissues are collected for the analysis of Thiobutabarbital concentrations using methods such as High-Performance Liquid Chromatography (HPLC).
Conclusion
Thiobutabarbital represents a significant compound in the historical development of anesthetic agents. Its discovery and synthesis by Volwiler and Tabern at Abbott Laboratories in the context of broader thiobarbiturate research highlight a pivotal era in medicinal chemistry. While its clinical use has been largely confined to veterinary medicine, the study of its pharmacological properties continues to provide valuable insights into the mechanisms of anesthesia. The primary mechanism of action via potentiation of GABA-A receptor function is well-established for the barbiturate class, though further research is warranted to elucidate the specific receptor subtype selectivity and the full spectrum of its effects on other neuronal ion channels. The experimental protocols outlined in this guide provide a foundation for future investigations into the nuanced pharmacology of Thiobutabarbital and related compounds. The structured presentation of available quantitative data and visual representation of its synthesis and signaling pathways aim to serve as a valuable resource for the scientific community.
References
Inactin (Thiobutabarbital): A Technical Guide to Solubility and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties and solubility characteristics of Inactin, a short-acting thiobarbiturate anesthetic. Known chemically as Thiobutabarbital, it is widely used in preclinical research, particularly in rodent models, for its stable and long-lasting anesthetic effects with minimal impact on cardiovascular and renal functions.[1][2][3] This guide consolidates key physicochemical data, details common experimental protocols, and illustrates its primary mechanism of action.
Chemical and Physical Properties
Inactin is the common trade name for the sodium salt of Thiobutabarbital. The compound is a derivative of barbituric acid, with a sulfur atom replacing an oxygen atom at the C2 position, classifying it as a thiobarbiturate.[4] It is typically supplied as a light yellow or yellowish-white amorphous powder which may be slightly hygroscopic.[1][2][5]
Key chemical identifiers and properties for both the free acid (Thiobutabarbital) and its more commonly used sodium salt (Inactin) are summarized below.
Table 1: Chemical Properties of Thiobutabarbital and Inactin
| Property | Thiobutabarbital (Free Acid) | Inactin (Sodium Salt) |
| IUPAC Name | 5-sec-butyl-5-ethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione[3] | Sodium 5-butan-2-yl-5-ethyl-4,6-dioxo-1H-pyrimidine-2-thiolate[6] |
| Synonyms | Thibutabarbital, 5-sec-Butyl-5-ethyl-2-thiobarbituric acid[3][5][7] | Thiobutabarbital sodium salt, Brevinarcon[3][6] |
| CAS Number | 2095-57-0[3][5] | 947-08-0[2][5][6] |
| Chemical Formula | C₁₀H₁₆N₂O₂S[3][5][8][9] | C₁₀H₁₅N₂NaO₂S[2][6] |
| Molecular Weight | 228.31 g/mol [3][5][8][9] | 250.29 g/mol (anhydrous)[2][5][6] |
| Appearance | Crystals, White to Off-White Solid[2][5][10] | Light yellow, amorphous powder[1][2] |
| Melting Point | 163-165 °C[4][5], 167-168 °C[1][2], 169 °C[8] | Not Applicable |
| pKa | 9.4[4], 7.21 (Predicted)[10] | Not Applicable |
Solubility Profile
The sodium salt form of Thiobutabarbital (Inactin) is favored for research applications due to its enhanced aqueous solubility. The free acid form is poorly soluble in water.
Table 2: Solubility Data for Inactin (Thiobutabarbital Sodium Salt)
| Solvent | Qualitative Solubility | Quantitative Data | Notes |
| Water | Readily Soluble, Soluble[1][2][5] | >10 mg/mL, clear solution[11] >5 mg/mL at 60 °C[11] | Aqueous solutions are not recommended for storage longer than 8 hours at 4°C.[1][2][11][12] The pH of a 50 g/L solution is 9.0-11.0.[1][2] |
| Ethanol | Soluble[1] | No specific data available. | Often used as a co-solvent or for creating stock solutions of less soluble compounds.[13][14][15] |
| DMSO | No specific data available. | No specific data available. | A common solvent for creating high-concentration stock solutions for compounds with poor aqueous solubility.[16] |
| Saline (PBS) | Assumed Soluble | No specific data available. | As it is readily soluble in water, it is expected to be soluble in standard buffered saline solutions used for injections. |
Experimental Protocols
Protocol for Preparation of Injectable Anesthetic Solution
This protocol describes the standard procedure for preparing an Inactin solution for intraperitoneal (IP) injection in rodents, a common application in physiological research.[17]
Objective: To prepare a sterile 100 mg/mL solution of Inactin for animal anesthesia.
Materials:
-
Inactin (Thiobutabarbital sodium salt) powder
-
Sterile Water for Injection or sterile 0.9% saline
-
Sterile 15 mL conical tube
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (e.g., 10 mL)
-
Sterile needle
-
Sterile storage vial
Methodology:
-
Aseptic Technique: Perform all steps in a laminar flow hood or using aseptic techniques to ensure sterility of the final solution.
-
Weighing: Accurately weigh 1.0 g of Inactin powder and transfer it into the sterile 15 mL conical tube.
-
Dissolution: Add 10 mL of Sterile Water for Injection to the conical tube.
-
Mixing: Secure the cap and vortex the tube until the powder is completely dissolved. The solution should be clear and light yellow. Gentle warming to 37°C can aid dissolution if needed.[16]
-
Sterile Filtration: Draw the entire solution into a sterile 10 mL syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Transfer: Carefully filter the solution into a new, sterile vial for storage. This step removes any potential microbial contaminants.[18]
-
Labeling and Storage: Label the final vial with the compound name, concentration (100 mg/mL), preparation date, and initials. As per supplier recommendations, freshly prepared solutions are ideal. If storage is necessary, it should not exceed 8 hours at 4°C.[1][12]
General Protocol for Solubility Determination (Shake-Flask Method)
This section outlines a generalized but detailed methodology for quantitatively determining the solubility of a compound like Inactin, based on the standard shake-flask method.
Objective: To determine the equilibrium solubility of Inactin in a specific solvent (e.g., water, ethanol) at a controlled temperature.
Materials:
-
Inactin powder
-
Chosen solvent (e.g., HPLC-grade water)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis Spectrophotometer for quantification
Methodology:
-
Preparation: Add an excess amount of Inactin powder to several vials. The amount should be more than what is expected to dissolve to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 5 mL) to each vial.
-
Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a known volume of the clear supernatant from each vial, being cautious not to disturb the solid pellet.
-
Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or UV-Vis). A precise dilution factor is critical.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of Inactin.
-
Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result represents the equilibrium solubility of Inactin in that solvent at the specified temperature.
Mechanism of Action and Experimental Workflow
Signaling Pathway: GABA-A Receptor Modulation
Inactin, like other barbiturates, exerts its anesthetic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[19][20][21] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, selectively conducts chloride ions (Cl⁻).[19][22] This influx of negative ions causes hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on the central nervous system.[22][23]
Inactin binds to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site. This binding potentiates the receptor's response to GABA, increasing the duration of chloride channel opening. The resulting enhanced Cl⁻ influx leads to profound and sustained neuronal inhibition, which manifests as sedation and anesthesia.[24]
Caption: Inactin's mechanism of action on the GABA-A receptor.
Logical Workflow: Anesthetic Preparation and Administration
The following diagram illustrates a typical experimental workflow, from the initial preparation of an Inactin solution to its administration for a non-survival surgical procedure in a research animal. This logical flow ensures sterility, accurate dosing, and proper handling.
Caption: Standard workflow for Inactin solution preparation and use.
References
- 1. INACTIN | 947-08-0 [chemicalbook.com]
- 2. INACTIN CAS#: 947-08-0 [m.chemicalbook.com]
- 3. Thiobutabarbital - Wikipedia [en.wikipedia.org]
- 4. Thiobutabarbital – Wikipedia [de.wikipedia.org]
- 5. Thiobutabarbital [drugfuture.com]
- 6. Thiobutabarbital Sodium | C10H15N2NaO2S | CID 23710500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiobutabarbital [chemeurope.com]
- 8. Thiobutabarbital | 2095-57-0 | FT28222 | Biosynth [biosynth.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. INACTIN (THIOBUTABARBITAL SODIUM SALT) | 2095-57-0 [chemicalbook.com]
- 11. ≥98% (HPLC), Anethetic reagent, powder | Sigma-Aldrich [sigmaaldrich.com]
- 12. ≥98% (HPLC), Anethetic reagent, powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. By compound [wahoo.cns.umass.edu]
- 16. selleckchem.com [selleckchem.com]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 19. GABAA receptor - Wikipedia [en.wikipedia.org]
- 20. Thiobutabarbital - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 21. The Role of GABA Receptor Agonists in Anesthesia and Sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. GABA receptor agonist - Wikipedia [en.wikipedia.org]
Methodological & Application
Preparing Inactin Solution for Anesthesia in Laboratory Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Inactin (Thiobutabarbital sodium salt) solution for use as a long-acting anesthetic in laboratory rodents, particularly rats. Inactin is a valuable tool for non-survival surgical procedures due to its stable anesthetic plane and minimal effects on cardiovascular and renal function. These guidelines will cover the properties of Inactin, a step-by-step protocol for solution preparation, dosage calculations, and administration to ensure safe and effective anesthesia in a research setting.
Introduction to Inactin
Inactin, chemically known as Thiobutabarbital sodium, is a barbiturate (B1230296) anesthetic. It is favored in many physiological and pharmacological studies involving rodents because it provides a prolonged and stable plane of anesthesia, often for several hours, with a single intraperitoneal injection. This characteristic is particularly advantageous for lengthy experimental procedures where repeated anesthetic administration could introduce variability.
Properties of Inactin
A summary of the key properties of Inactin is presented in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | Thiobutabarbital sodium salt | [1] |
| Appearance | Light yellow powder | [2] |
| Solubility | Soluble in water | [2][3] |
| Storage (Powder) | Store at room temperature in a tightly sealed container, protected from light. | |
| Solution Stability | Aqueous solutions are not recommended to be stored for more than 8 hours at 4°C. | [2][3][4][5] |
Experimental Protocols
Preparation of Inactin Solution (100 mg/mL Stock Solution)
This protocol describes the preparation of a 100 mg/mL stock solution of Inactin, which can be further diluted or used directly for administration.
Materials:
-
Inactin (Thiobutabarbital sodium salt) powder
-
Sterile, pyrogen-free 0.9% saline or sterile water for injection
-
Sterile vials
-
Sterile syringes and needles (e.g., 23-25 gauge for rats)[5]
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination of the injectable solution.
-
Weighing Inactin: Accurately weigh the desired amount of Inactin powder using an analytical balance. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1 gram of Inactin.
-
Dissolution:
-
Transfer the weighed Inactin powder into a sterile vial.
-
Using a sterile syringe, add the required volume of sterile 0.9% saline or sterile water for injection to the vial. For a 100 mg/mL solution, add 10 mL of the diluent for every 1 gram of Inactin.
-
Cap the vial and gently vortex until the powder is completely dissolved. The solution should be clear and light yellow.
-
-
Labeling: Clearly label the vial with the name of the solution (Inactin), the concentration (100 mg/mL), the date of preparation, and the initials of the preparer.
-
Storage: As Inactin solutions have limited stability, it is recommended to prepare them fresh on the day of use. If temporary storage is necessary, the solution should be stored at 4°C and used within 8 hours of preparation.[2][3][4][5]
Dosage Calculation and Administration
Dosage:
The recommended anesthetic dose of Inactin for rats is typically between 100-160 mg/kg, administered via intraperitoneal (IP) injection.[6] The use of Inactin in mice is less common and may require dose adjustments.
Calculation:
To calculate the volume of the 100 mg/mL Inactin solution to inject, use the following formula:
Volume to Inject (mL) = (Animal Weight (kg) x Desired Dose (mg/kg)) / Concentration of Solution (mg/mL)
Example Calculation for a 300g Rat at a 120 mg/kg Dose:
-
Convert the rat's weight to kg: 300 g = 0.3 kg
-
Calculate the total dose in mg: 0.3 kg * 120 mg/kg = 36 mg
-
Calculate the volume to inject from a 100 mg/mL solution: 36 mg / 100 mg/mL = 0.36 mL
Administration (Intraperitoneal Injection in Rats):
-
Restraint: Properly restrain the rat, ensuring the head is tilted slightly downwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. This site is chosen to avoid puncturing the cecum or urinary bladder.[5]
-
Injection: Using a sterile syringe with an appropriately sized needle (e.g., 23-25 gauge), insert the needle at a 15-20 degree angle into the peritoneal cavity.[5]
-
Aspiration: Gently pull back the plunger to ensure no blood or other fluids are aspirated. If fluid is drawn, reposition the needle.
-
Injection: Slowly and steadily inject the calculated volume of the Inactin solution.
-
Monitoring: After injection, place the animal in a warm, clean cage and monitor its vital signs and depth of anesthesia until the desired anesthetic plane is reached.
Visualizations
The following diagrams illustrate the workflow for preparing the Inactin solution and the logical steps for calculating the correct dosage.
Caption: Workflow for preparing Inactin solution.
Caption: Logical flow for Inactin dose calculation.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the preparation and use of Inactin solution.
| Parameter | Value | Unit |
| Inactin Stock Solution Concentration | 100 | mg/mL |
| Recommended Diluent | Sterile 0.9% Saline or Sterile Water | N/A |
| Anesthetic Dose for Rats (IP) | 100 - 160 | mg/kg |
| Maximum Recommended Storage Time (4°C) | 8 | hours |
| Recommended Needle Gauge (Rats, IP) | 23 - 25 | Gauge |
Safety Precautions
-
Always handle Inactin powder and solutions with appropriate personal protective equipment.
-
Inactin is a controlled substance in some regions; ensure compliance with all institutional and governmental regulations.
-
Monitor anesthetized animals closely for respiratory rate, heart rate, and body temperature. The use of a heating pad is recommended to prevent hypothermia.
-
This protocol is intended for non-survival procedures. If survival surgery is planned, appropriate aseptic techniques and post-operative care, including analgesia, must be implemented according to approved institutional animal care and use committee (IACUC) protocols.
By following these detailed application notes and protocols, researchers can confidently and safely prepare and administer Inactin solution for their laboratory studies, ensuring reproducible and reliable anesthetic outcomes.
References
- 1. ecronicon.net [ecronicon.net]
- 2. SURGICAL PREPARATION OF RATS AND MICE FOR INTRAVITAL MICROSCOPIC IMAGING OF ABDOMINAL ORGANS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. A comparison of distilled water and normal saline as diluents for endobronchial administration of epinephrine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Anesthetizing Rats with Inactin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inactin (Thiobutabarbital) is a short-acting barbiturate (B1230296) anesthetic commonly utilized in non-survival surgical procedures in rats. Its primary advantage lies in its long duration of action, providing a stable plane of surgical anesthesia for 4 to 6 hours without the need for redosing.[1] This characteristic makes it an ideal choice for lengthy experimental protocols. However, it is important to note that Inactin is generally recommended for use in male rats, as females can exhibit inconsistent responses. This document provides a comprehensive guide to the step-by-step process of anesthetizing rats with Inactin, including detailed protocols, physiological monitoring, and the underlying mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data associated with Inactin anesthesia in rats, providing a comparative perspective with other common anesthetic agents.
Table 1: Inactin Anesthetic Properties in Rats
| Parameter | Value | Reference |
| Dosage | 80 - 160 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (IP) | [1][2] |
| Induction Time | Approximately 40 minutes to onset of anesthesia | [3] |
| Duration of Anesthesia | 4 - 6 hours | [1] |
| Primary Use | Non-survival surgical procedures | [1] |
Table 2: Normal Physiological Parameters in Rats
| Parameter | Normal Range (Awake) | Acceptable Range (Under Anesthesia) | Reference |
| Heart Rate | 260 - 500 beats/min | Variable, monitor for severe depression | [4] |
| Respiratory Rate | 70 - 110 breaths/min | A 50% reduction may be acceptable | [4] |
| Rectal Temperature | 35.9 - 37.5 °C | Maintain within this range with thermal support | [4] |
Table 3: Comparative Effects of Anesthetics on Physiological Parameters in Rats
| Anesthetic Agent | Effect on Heart Rate | Effect on Blood Pressure | Effect on GI Motility | Reference |
| Inactin | Progressive decrease | Progressive decrease | Higher motility compared to Isoflurane | [5][6] |
| Pentobarbital | Progressive decrease | Progressive decrease | N/A | [5] |
| Urethane | Higher and more stable | N/A | N/A | [5] |
| Isoflurane | N/A | N/A | Significantly longer periods of inactivity compared to Inactin | [6] |
Experimental Protocol: Anesthetizing a Rat with Inactin
This protocol outlines the detailed methodology for anesthetizing a rat using Inactin.
Materials:
-
Inactin (Thiobutabarbital sodium salt)
-
Sterile saline (0.9% NaCl)
-
Syringes (1 ml or 3 ml) and needles (23-25 gauge)
-
Heating pad
-
Rectal thermometer
-
Ophthalmic ointment
-
Clippers
-
Disinfectant (e.g., 70% ethanol, povidone-iodine)
-
Monitoring equipment (e.g., pulse oximeter, electrocardiogram (ECG) if available)
Procedure:
-
Animal Preparation:
-
Acclimate the rat to the laboratory environment for at least 48 hours prior to the procedure.
-
Weigh the rat accurately to determine the correct dosage of Inactin.
-
Fasting is generally not required for rats before anesthesia.[7]
-
-
Inactin Solution Preparation:
-
Prepare a fresh solution of Inactin in sterile saline. A common concentration is 10 mg/ml. Ensure the solution is fully dissolved.
-
-
Anesthetic Administration:
-
Administer the calculated dose of Inactin (100-160 mg/kg for male rats) via intraperitoneal (IP) injection.
-
To perform an IP injection, gently restrain the rat and tilt it slightly head-down. Insert the needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Induction and Monitoring:
-
Place the rat in a warm, quiet cage and observe for the onset of anesthesia. The rat will gradually lose its righting reflex.
-
Once the rat is unconscious, apply ophthalmic ointment to both eyes to prevent corneal drying.[7]
-
Place the rat on a heating pad to maintain its body temperature between 35.9°C and 37.5°C.[4] Monitor rectal temperature throughout the procedure.
-
-
Assessment of Anesthetic Depth:
-
Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch). The animal should not respond to a firm pinch of the hind paw.
-
Continuously monitor the rat's respiratory rate and pattern. A slow, regular breathing pattern is indicative of a stable anesthetic plane. A 50% decrease in respiratory rate from the normal range is generally acceptable.[4]
-
Monitor heart rate if equipment is available.
-
-
Surgical Procedure:
-
Once a stable surgical plane of anesthesia is confirmed, proceed with the experimental procedure.
-
Throughout the surgery, continue to monitor the rat's vital signs (respiratory rate, heart rate, and temperature) every 15 minutes.
-
-
Post-Procedure (for non-survival studies):
Signaling Pathway and Experimental Workflow
Signaling Pathway of Barbiturate Action on GABA-A Receptors
Inactin, as a barbiturate, exerts its anesthetic effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8][9]
Caption: Mechanism of Inactin action on the GABA-A receptor.
Experimental Workflow for Inactin Anesthesia in Rats
The following diagram illustrates the logical flow of the experimental procedure for anesthetizing a rat with Inactin.
Caption: Step-by-step workflow for Inactin anesthesia in rats.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Anesthesia - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inactin concentration in plasma of rats during anaesthesia and the effect of this concentration on short circuit current of isolated frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Comparative stability of physiological parameters during sustained anesthesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying the effects of inactin vs Isoflurane anesthesia on gastrointestinal motility in rats using dynamic magnetic resonance imaging and spatio-temporal maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthesia in Rats | Animals in Science [queensu.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Inactin in Renal Clearance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inactin, a thiobutabarbital (B3421131) sodium salt, is a long-acting anesthetic commonly employed in acute renal clearance studies in rodents, particularly rats. Its stable and prolonged anesthetic effect makes it a suitable choice for procedures that require continuous monitoring of physiological parameters. However, it is crucial for researchers to be aware of the physiological effects of Inactin itself, as it can influence renal hemodynamics and tubular function. These application notes provide a comprehensive overview of the use of Inactin in renal clearance studies, including its advantages and disadvantages, detailed experimental protocols, and a comparison with other common anesthetics.
Properties of Inactin Anesthesia
Advantages:
-
Long Duration of Action: Inactin provides a stable plane of surgical anesthesia for several hours, often eliminating the need for supplemental doses during the experiment.[1]
-
Stable Hemodynamics: When administered correctly, Inactin can maintain a relatively stable mean arterial pressure, which is crucial for accurate renal clearance measurements.
-
Preservation of Renal Autoregulation: Studies suggest that renal autoregulatory responses are preserved under Inactin anesthesia.
Disadvantages:
-
Respiratory Depression: Like other barbiturates, Inactin can cause respiratory depression. Careful monitoring of the animal's respiratory rate and depth is essential.
-
Effects on Renal Function: Inactin has been shown to reduce renal blood flow (RBF) and glomerular filtration rate (GFR) compared to conscious animals.[2][3] It can also depress proximal tubular reabsorptive capacity.
-
Increased Sympathetic Nerve Activity: Inactin anesthesia is associated with increased systemic and renal sympathetic nerve activity, which can influence renal hemodynamics.[4][5]
-
Mitochondrial Function Alteration: Inactin can affect kidney mitochondrial function by inhibiting complex I of the electron transport chain.
Data Presentation: Comparison of Anesthetics in Renal Studies
The choice of anesthetic can significantly impact the outcome of renal clearance studies. The following table summarizes the effects of Inactin compared to other commonly used anesthetics on key renal parameters in rats.
| Anesthetic Agent | Dosage | Glomerular Filtration Rate (GFR) | Renal Blood Flow (RBF) / Renal Plasma Flow (RPF) | Mean Arterial Pressure (MAP) | Heart Rate (HR) | Key Considerations |
| Inactin | 100-120 mg/kg i.p. | Decreased compared to conscious state | Decreased by ~24% compared to conscious state.[3] RPF lower than sevoflurane. | Generally stable | May decrease | Long-acting, stable anesthesia. Increases sympathetic activity.[4][5] |
| Pentobarbital | 50-60 mg/kg i.p. | Decreased, similar to Inactin.[6] | Decreased by ~34% compared to conscious state.[3] | Can be unstable, may require supplementation. | Variable | Shorter duration of action than Inactin. |
| Isoflurane | 1-2.5% inhaled | Generally considered to have minimal effects on GFR.[2] | Generally well-maintained. | Dose-dependent decrease. | May increase | Rapid induction and recovery. May blunt sympathetic responses to renal stimuli.[4][5] |
| Halothane-N2O | Inhaled | Moderately decreased (~20%).[7] | Unchanged compared to conscious rats.[7] | Stable | Stable | Less depression of renal function than Inactin.[7] |
| Ketamine/Xylazine | 80-100 mg/kg / 5-10 mg/kg i.p. | Can cause significant depression. | Variable effects, can decrease RBF. | Can be variable. | May decrease | Short duration, requires redosing. |
Experimental Protocols
Protocol 1: Inactin Anesthesia and Surgical Preparation for Renal Clearance in Rats
This protocol outlines the steps for anesthetizing a rat with Inactin and surgically preparing it for the measurement of GFR and RPF.
Materials:
-
Inactin (Thiobutabarbital sodium)
-
Sterile saline (0.9% NaCl)
-
Heating pad and lamp
-
Rectal thermometer
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Sutures
-
Catheters (e.g., PE-50 for arteries and veins, PE-90 for bladder)
-
Syringes and needles
-
Heparinized saline
-
Data acquisition system for blood pressure and heart rate monitoring
Procedure:
-
Animal Preparation: House the rat in a temperature-controlled environment with free access to food and water. On the day of the experiment, weigh the rat to determine the correct dosage of Inactin.
-
Anesthesia Induction: Administer Inactin at a dose of 100-120 mg/kg via intraperitoneal (i.p.) injection.[8] Place the rat on a heating pad to maintain its body temperature at 37°C. Monitor the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Surgical Preparation:
-
Once a stable plane of anesthesia is achieved, shave the surgical areas (neck and abdomen).
-
Tracheostomy (optional but recommended): Make a midline incision in the neck to expose the trachea. Insert a tracheal tube to ensure a patent airway.
-
Catheterization of the Femoral Vein: Isolate a femoral vein and insert a catheter (e.g., PE-50) for the infusion of solutions such as inulin (B196767) and para-aminohippuric acid (PAH).
-
Catheterization of the Femoral Artery: Isolate a femoral artery and insert a catheter for continuous blood pressure monitoring and blood sampling.[8]
-
Bladder Catheterization: Make a midline abdominal incision to expose the bladder. Gently lift the bladder and make a small incision at the apex. Insert a flared-tip catheter (e.g., PE-90) into the bladder for urine collection.[8] Secure the catheter with a purse-string suture.
-
-
Stabilization: After surgery, allow the animal to stabilize for at least 60 minutes before starting the clearance measurements. During this period, infuse saline at a rate of 1.2 ml/h to maintain hydration.
Protocol 2: Measurement of Glomerular Filtration Rate (GFR) using Inulin Clearance
This protocol describes the constant infusion method for determining GFR using inulin.
Materials:
-
Inulin solution (e.g., 10% in saline)
-
Infusion pump
-
Blood collection tubes (heparinized)
-
Urine collection tubes
-
Spectrophotometer or other analytical instrument for measuring inulin concentration
Procedure:
-
Priming Dose: Administer a priming (bolus) dose of inulin intravenously to rapidly achieve a stable plasma concentration. The dose will depend on the rat's weight and the desired plasma concentration.
-
Constant Infusion: Immediately following the priming dose, start a continuous intravenous infusion of inulin at a constant rate (e.g., 1.2 ml/h).[2]
-
Equilibration Period: Allow for an equilibration period of at least 60 minutes to ensure a steady-state plasma concentration of inulin.
-
Urine Collection: After the equilibration period, collect urine over two to three timed periods (e.g., 20-30 minutes each). Record the exact duration of each collection period and measure the urine volume.
-
Blood Sampling: At the midpoint of each urine collection period, draw a small blood sample (e.g., 0.2 ml) from the arterial catheter. Centrifuge the blood to obtain plasma.
-
Sample Analysis: Determine the inulin concentration in the plasma and urine samples using an appropriate analytical method (e.g., colorimetric assay).
-
Calculation of GFR: Calculate GFR using the following formula for each collection period:
GFR (ml/min) = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration
-
Urine Flow Rate (ml/min) = Urine Volume (ml) / Collection Period (min)
The final GFR is typically reported as the average of the values obtained from the collection periods.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the use of Inactin in renal clearance studies.
Caption: Effects of Inactin on Systemic and Renal Physiology.
Caption: Experimental Workflow for GFR Measurement.
Conclusion
Inactin remains a valuable tool for renal clearance studies in rodents due to its ability to induce a stable and long-lasting plane of anesthesia. However, researchers must be cognizant of its physiological effects, particularly the reduction in GFR and RBF compared to the conscious state, and its influence on sympathetic nerve activity. Careful experimental design and consideration of these factors are essential for the accurate interpretation of data. The provided protocols offer a standardized approach to conducting renal clearance studies using Inactin, which can be adapted to specific research needs. When reporting findings, it is crucial to specify the anesthetic used, as it provides important context for the interpretation of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology Lab Demonstration: Glomerular Filtration Rate in a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of general anaesthesia on renal haemodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Impact of anesthesia and sex on sympathetic efferent and hemodynamic responses to renal chemo- and mechanosensitive stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal hemodynamics in conscious rats: effects of anesthesia, surgery, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of halothane-nitrous oxide inhalation anesthesia and Inactin on overall renal and tubular function in Sprague-Dawley and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of inactin on kidney mitochondrial function and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inactin Administration in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inactin (thiobutabarbital sodium) is a long-acting barbiturate (B1230296) anesthetic commonly utilized in rodent metabolic research. Its stable and prolonged anesthetic properties make it a suitable choice for procedures requiring extended periods of anesthesia, such as hyperinsulinemic-euglycemic clamps. However, like all anesthetics, Inactin can influence physiological processes, including glucose homeostasis. Therefore, it is crucial to employ standardized protocols and be aware of its potential metabolic effects to ensure the accuracy and reproducibility of experimental data.
These application notes provide detailed protocols for the use of Inactin in metabolic studies in rats, specifically for Intraperitoneal Glucose Tolerance Tests (IPGTT) and Intravenous Insulin (B600854) Tolerance Tests (IVITT). This document also summarizes the known effects of Inactin on key metabolic parameters and illustrates the relevant insulin signaling pathway.
Properties of Inactin (Thiobutabarbital)
Inactin is known for its long duration of action, providing a stable plane of anesthesia for several hours with a single intraperitoneal injection.[1] This characteristic is advantageous for lengthy metabolic experiments as it minimizes the need for repeated anesthetic administration, which can cause physiological stress and fluctuations in metabolic parameters. However, it is important to note that Inactin can affect renal function and systemic adrenergic activity.[2][3]
Impact of Anesthesia on Metabolic Studies
It is critical to acknowledge that anesthesia, in general, can significantly alter metabolic parameters. Anesthetics can influence gastrointestinal motility, blood glucose levels, and plasma insulin dynamics.[4] For instance, some anesthetics can induce hyperglycemia and impair glucose tolerance. Therefore, when using Inactin for metabolic studies, it is essential to have a non-anesthetized control group or to compare the effects of a compound to a vehicle-treated group under the same anesthetic conditions to accurately interpret the results.
Data Presentation: Effects of Anesthetics on Metabolic Parameters
The following table summarizes the reported effects of thiobutabarbital (B3421131) (Inactin) and other common anesthetics on serum glucose and insulin concentrations in rats. This data highlights the importance of selecting an appropriate anesthetic and considering its baseline effects when designing metabolic studies.
| Anesthetic Agent | Dose | Serum Glucose (mmol/L) | Serum Insulin (µU/mL) | Reference |
| Thiobutabarbital (Inactin) | 120 mg/kg BW | 7.9 ± 0.3 | 21 ± 3 | [2] |
| Pentobarbital | 40 mg/kg BW | 8.1 ± 0.3 | 25 ± 4 | [2] |
| Chloral Hydrate | 360 mg/kg BW | 8.8 ± 0.4* | 45 ± 5 | [2] |
| Chloral Hydrate + Pentobarbital | 50 mg/kg + 12 mg/kg BW | 8.5 ± 0.4 | 41 ± 5 | [2] |
| Ketamine + Xylazine | 50 mg/kg + 5 mg/kg BW | 13.2 ± 0.7*** | 24 ± 4 | [2] |
*p<0.05, **p<0.01, ***p<0.001 when compared with Thiobutabarbital-anesthetized rats. Data are presented as means ± SEM.[2]
Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT) under Inactin Anesthesia
This protocol is adapted from a study comparing the effects of different anesthetics on glucose tolerance in rats.[2]
Materials:
-
Inactin (Thiobutabarbital sodium)
-
Sterile saline (0.9% NaCl)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and glucose test strips
-
Syringes and needles (for Inactin and glucose administration)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Fast male Sprague-Dawley rats (or other appropriate strain) for 5-6 hours with free access to water. Overnight fasting is generally not recommended as it can induce a stressed metabolic state.[5]
-
Record the body weight of each rat.
-
-
Anesthesia Administration:
-
Prepare a solution of Inactin in sterile saline.
-
Administer Inactin via intraperitoneal (IP) injection at a dose of 120 mg/kg body weight.[2]
-
Monitor the rat for the onset of anesthesia (loss of pedal withdrawal reflex).
-
Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.
-
-
Baseline Blood Glucose Measurement:
-
Approximately 15 minutes after the induction of anesthesia, obtain a baseline blood sample (t=0).[2]
-
Collect blood from the tail vein.
-
Measure the blood glucose concentration using a calibrated glucometer.
-
-
Glucose Administration:
-
Immediately after the baseline blood sample is taken, administer a 20% glucose solution via IP injection at a dose of 2 g/kg body weight.[2]
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose injection.[5]
-
Measure blood glucose concentrations at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Intravenous Insulin Tolerance Test (IVITT) under Inactin Anesthesia
Note: A specific protocol for IVITT under Inactin anesthesia was not found in the literature. The following protocol is an adaptation of a general IVITT protocol for anesthetized mice and should be validated for use with Inactin in rats.[3]
Materials:
-
Inactin (Thiobutabarbital sodium)
-
Sterile saline (0.9% NaCl)
-
Human insulin solution (e.g., Humulin R)
-
Glucometer and glucose test strips
-
Syringes and needles (for Inactin and insulin administration)
-
Blood collection supplies
-
Heating pad
Procedure:
-
Animal Preparation:
-
Fast rats for 2-4 hours with free access to water.
-
Record the body weight of each rat.
-
-
Anesthesia Administration:
-
Administer Inactin via IP injection at a dose of 120 mg/kg body weight.
-
Monitor for the onset of anesthesia and maintain body temperature at 37°C.
-
-
Baseline Blood Glucose Measurement:
-
Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration.
-
-
Insulin Administration:
-
Administer human insulin via intravenous (IV) injection (e.g., into the tail vein or a cannulated jugular vein) at a dose of 0.5-1.0 U/kg body weight. The optimal dose may need to be determined empirically for the specific rat strain and experimental conditions.
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples at 15, 30, 45, and 60 minutes after the insulin injection.
-
Measure blood glucose concentrations at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time.
-
The rate of glucose disappearance can be calculated to assess insulin sensitivity.
-
Visualizations
Experimental Workflow for IPGTT under Inactin Anesthesia
Caption: Workflow for Intraperitoneal Glucose Tolerance Test (IPGTT).
Experimental Workflow for IVITT under Inactin Anesthesia
Caption: Workflow for Intravenous Insulin Tolerance Test (IVITT).
Insulin Signaling Pathway Leading to Glucose Uptake
Caption: Insulin signaling cascade for GLUT4 translocation.
Conclusion
Inactin is a valuable anesthetic for long-term metabolic studies in rats due to its stable and prolonged effects. However, researchers must be cognizant of its potential to alter baseline metabolic parameters. The provided protocols for IPGTT and IVITT offer a starting point for conducting metabolic assessments under Inactin anesthesia. It is recommended to perform pilot studies to optimize dosages and procedures for specific experimental conditions. By carefully considering the effects of anesthesia and employing standardized protocols, researchers can obtain reliable and reproducible data in the field of metabolic research.
References
- 1. Insulin-induced cortical actin remodeling promotes GLUT4 insertion at muscle cell membrane ruffles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ujms.net [ujms.net]
- 3. Insulin Tolerance Test under Anaesthesia to Measure Tissue-specific Insulin-stimulated Glucose Disposal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmpc.org [mmpc.org]
- 5. research.ucdavis.edu [research.ucdavis.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Inactin Anesthesia for Stable Hemodynamics in Rodent Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize Inactin (Thiobutabarbital) dosage for stable hemodynamics in your rodent experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dose of Inactin for rats to achieve stable hemodynamics?
A1: The generally recommended dose of Inactin for adult rats is between 100 mg/kg and 160 mg/kg, administered via intraperitoneal (IP) injection.[1] It is crucial to start at the lower end of this range and titrate up as needed for your specific rat strain and experimental conditions. Inactin is known for its long duration of action in male rats, often providing a stable surgical plane of anesthesia for 4-6 hours without the need for redosing.[1]
Q2: Can Inactin be used in mice?
A2: Inactin is generally not recommended for use in mice. Its effects can be inconsistent in this species. Alternative anesthetic agents such as ketamine/xylazine cocktails or isoflurane (B1672236) are more commonly and reliably used for surgical procedures in mice.
Q3: What are the primary cardiovascular side effects of Inactin?
A3: As a barbiturate (B1230296) anesthetic, Inactin can cause dose-dependent cardiovascular depression. The most common side effect is hypotension (a drop in blood pressure).[2] This is thought to be due to a combination of vasodilation (widening of blood vessels) and a potential decrease in myocardial contractility. Interestingly, some research suggests that Inactin may also increase baseline systemic adrenergic (sympathetic) activity.
Q4: How can I monitor the hemodynamic stability of my animal under Inactin anesthesia?
A4: Continuous monitoring of key physiological parameters is essential. This includes:
-
Blood Pressure: Direct measurement via an arterial catheter (e.g., in the carotid or femoral artery) is the most accurate method. Indirect measurement using a tail-cuff system is a non-invasive alternative.
-
Heart Rate: This can be monitored via electrocardiogram (ECG) or a pulse oximeter.
-
Body Temperature: Maintaining a stable body temperature with a heating pad is critical, as hypothermia can exacerbate hemodynamic instability.
Troubleshooting Guide: Managing Hemodynamic Instability
Problem: The rat's blood pressure has dropped significantly after Inactin administration.
Possible Causes:
-
Inactin Overdose: The administered dose may be too high for the individual animal.
-
Hypovolemia: Fluid loss during surgery can contribute to low blood pressure.
-
Deep Plane of Anesthesia: An excessive depth of anesthesia can lead to significant cardiovascular depression.
Solutions:
| Solution | Detailed Protocol |
| Fluid Resuscitation | Administer a bolus of warmed, sterile isotonic saline (0.9% NaCl) or lactated Ringer's solution. A typical starting volume is 5-10 ml/kg given intraperitoneally (IP) or, if available, intravenously (IV). This helps to increase intravascular volume and support blood pressure. |
| Reduce Anesthetic Depth (if applicable) | While Inactin is long-acting and not easily reversed, ensuring the animal is not in an unnecessarily deep plane of anesthesia is important. Monitor reflexes (e.g., pedal withdrawal) to assess anesthetic depth. If the animal is too deep, supportive care is the primary intervention. |
| Vasopressor Support (for severe, unresponsive hypotension) | In critical situations where fluid therapy is insufficient, the use of vasopressor agents may be considered under the guidance of a veterinarian and with appropriate ethical approval. These are potent drugs that constrict blood vessels to increase blood pressure. Their use requires careful titration and continuous blood pressure monitoring. |
Experimental Protocols
Protocol 1: Inactin Dose Optimization for Stable Hemodynamics
Objective: To determine the optimal dose of Inactin for a specific rat strain and experimental protocol while maintaining stable hemodynamics.
Materials:
-
Inactin (Thiobutabarbital sodium salt)
-
Sterile 0.9% saline
-
Male rats of the desired strain
-
Heating pad
-
Arterial catheter and pressure transducer or tail-cuff blood pressure monitoring system
-
ECG or pulse oximeter
Procedure:
-
Prepare a fresh solution of Inactin in sterile saline. A common concentration is 10 mg/ml.
-
Acclimatize the rat to the experimental setup to minimize stress.
-
Record baseline blood pressure and heart rate in the conscious animal if possible.
-
Administer an initial low-end dose of Inactin (e.g., 100 mg/kg) via IP injection.
-
Place the rat on a heating pad to maintain body temperature at 37°C.
-
Continuously monitor mean arterial pressure (MAP) and heart rate.
-
Assess the depth of anesthesia every 5-10 minutes using the pedal withdrawal reflex (toe pinch).
-
If a stable surgical plane of anesthesia is not achieved within 20-30 minutes, administer a small supplemental dose of Inactin (e.g., 10-20 mg/kg).
-
Record the total dose required to achieve and maintain a stable surgical plane with minimal deviation in MAP and heart rate from baseline. This will be your optimized dose for future experiments under similar conditions.
Data Presentation
The following table provides a conceptual framework for how to present data when optimizing Inactin dosage. Actual values will vary depending on the rat strain, age, and health status.
| Inactin Dose (mg/kg, IP) | Mean Arterial Pressure (MAP) (mmHg) | Heart Rate (HR) (beats/min) | Anesthetic Plane |
| Baseline (Conscious) | 100 - 120 | 300 - 450 | Awake |
| 100 | 80 - 100 | 280 - 400 | Light to Surgical |
| 120 | 70 - 90 | 260 - 380 | Surgical |
| 140 | 60 - 80 | 240 - 360 | Deep Surgical |
| 160 | < 60 | < 240 | Profound |
Visualizations
Experimental Workflow for Inactin Dose Optimization
Caption: Workflow for optimizing Inactin dose to achieve a stable surgical plane of anesthesia.
Conceptual Signaling Pathway for Inactin's Cardiovascular Effects
References
Inactin Technical Support Center: Managing Respiratory Depression
This guide provides researchers, scientists, and drug development professionals with essential information for managing respiratory depression associated with the use of Inactin (Thiopental sodium/Thiobutabarbital) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Inactin and why does it cause respiratory depression?
A1: Inactin is a brand name for the anesthetic Thiobutabarbital, a member of the barbiturate (B1230296) class of drugs. It acts as a depressant on the central nervous system (CNS).[1] The primary mechanism involves enhancing the activity of the neurotransmitter GABA (gamma-aminobutyric acid) at GABA-A receptors.[2] This action increases chloride ion influx into neurons, making them less likely to fire.[2] This widespread neuronal inhibition includes the respiratory control centers in the medulla and pons, leading to a dose-dependent decrease in the ventilatory response to hypoxia (low oxygen) and hypercarbia (high carbon dioxide).[3][4]
Q2: What are the typical signs of Inactin-induced respiratory depression?
A2: The primary sign is a significant reduction in the respiratory rate (breaths per minute).[5] Other observable signs include shallow breathing (reduced tidal volume), irregular breathing patterns, and in severe cases, apnea (B1277953) (cessation of breathing).[4][6] It is crucial to establish a baseline respiratory rate before anesthetic induction to accurately assess the level of depression.[6]
Q3: How can I monitor for respiratory depression during my experiment?
A3: Continuous monitoring is critical.[7] Methods range from simple visual observation of thoracic movements to more advanced techniques.[6][8] For rodents, options include:
-
Visual Observation: Watching the rise and fall of the chest.[6]
-
Piezoelectric Sensors: Placed under the animal to detect movement associated with breathing.[8]
-
Pulse Oximetry: Measures oxygen saturation (SpO2) and heart rate, providing indirect information about respiratory efficacy.[5]
-
Capnography: Measures end-tidal CO2 (ETCO2), giving a direct indication of ventilatory status.[7]
-
Whole-Body Plethysmography: A highly accurate but more complex method for measuring respiratory parameters.[8]
Q4: At what point should I intervene if I suspect severe respiratory depression?
A4: Intervention should be initiated if the respiratory rate drops to a critical level (e.g., below 50% of the established baseline for the species and anesthetic plane) or if you observe prolonged periods of apnea. A significant drop in oxygen saturation (e.g., SpO2 < 90%) is also a critical indicator for immediate action.
Q5: Can respiratory depression from Inactin be reversed?
A5: There is no direct pharmacological antagonist for barbiturates like Inactin. Management is primarily supportive. In cases of severe depression, the main intervention is providing mechanical or manual ventilation to support the animal until the drug is metabolized and its effects diminish.[9] In some research contexts, respiratory stimulants like Doxapram may be used, but this should be done cautiously and according to an approved protocol.[10]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Immediate Action / Solution |
| Rapid, shallow breathing immediately after injection. | Animal is too lightly anesthetized; potential pain response or airway irritation.[3] | Confirm depth of anesthesia (e.g., pedal withdrawal reflex). If light, administer a small supplemental dose of anesthetic as per protocol. Ensure airway is clear. |
| Respiratory rate has fallen by >50% of baseline. | Deep plane of anesthesia; anesthetic overdose.[6] | 1. Cease any further administration of Inactin.2. Provide gentle physical stimulation to the animal.3. If the rate does not improve, begin assisted ventilation (see Protocol 3).4. Ensure the animal is warm, as hypothermia can worsen CNS depression.[6] |
| Animal is apneic (not breathing) for >15-20 seconds. | Severe anesthetic overdose; respiratory arrest is imminent.[9] | 1. IMMEDIATELY begin assisted ventilation using a small animal ventilator or manual resuscitation bag (Ambu-bag) with an appropriate nose cone or endotracheal tube.2. Administer 100% oxygen if available.3. Continue ventilation until spontaneous breathing resumes.4. Consider terminating the experiment if the animal does not recover quickly. |
| Oxygen saturation (SpO2) drops below 90%. | Hypoventilation leading to hypoxia.[5] | 1. Confirm airway is patent.2. Increase the fraction of inspired oxygen (FiO2) if using a vaporizer or ventilator.3. Begin assisted ventilation to improve gas exchange.4. Check for cardiovascular depression (pale extremities, low heart rate) as this can accompany severe respiratory depression. |
| Breathing is irregular with gasps. | Agonal breathing; sign of severe CNS depression and impending respiratory arrest. | 1. Treat as a case of apnea.2. IMMEDIATELY initiate positive pressure ventilation. |
Data Presentation
Table 1: Recommended Inactin Dosage and Expected Respiratory Parameters in Rats
| Parameter | Value | Species/Strain | Notes |
| Induction Dose (IP) | 80 - 100 mg/kg | Sprague-Dawley Rat | Dose may vary based on age, sex, and health status. Start with the lower end of the range.[11] |
| Typical Baseline Respiratory Rate (Awake) | 85 - 110 breaths/min | Rat | Can be higher if the animal is stressed.[6] |
| Surgical Anesthesia Respiratory Rate | 50 - 75 breaths/min | Rat | Represents a ~30-50% decrease from baseline. Rates below this warrant close observation.[12] |
| Critical Respiratory Rate (Intervention Threshold) | < 40 breaths/min | Rat | Indicates a deep and potentially dangerous level of anesthesia. |
| Ventilation Tidal Volume (if ventilating) | 6 - 8 mL/kg | Rat | Use a small animal ventilator for precise control.[12] |
| Ventilation Rate (if ventilating) | 60 - 80 breaths/min | Rat | Adjust based on ETCO2 or SpO2 monitoring.[12] |
Experimental Protocols
Protocol 1: Inactin Preparation and Administration (Rat Model)
-
Preparation: Prepare a fresh solution of Inactin (Thiobutabarbital sodium) in sterile saline or sterile water to a final concentration of 50 mg/mL.
-
Dosage Calculation: Weigh the rat accurately. Calculate the required volume for an initial dose of 80 mg/kg. For a 300g rat, the dose is 24 mg, which is 0.48 mL of a 50 mg/mL solution.
-
Administration: Administer the calculated volume via intraperitoneal (IP) injection.
-
Induction: Place the animal in a quiet, warm cage and allow 10-15 minutes for the anesthetic to take full effect. Monitor the animal continuously during this period.
-
Confirmation of Anesthesia: Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Supplemental Doses: If anesthesia is insufficient, administer a supplemental dose of 10-20% of the initial induction dose. Avoid frequent re-dosing to prevent cumulative respiratory depression.
Protocol 2: Monitoring Respiratory Function
-
Establish Baseline: Before administering Inactin, allow the animal to acclimate and measure its resting respiratory rate for at least 2-3 minutes.
-
Continuous Monitoring: Once the animal is anesthetized, continuously monitor the respiratory rate and pattern. Record the rate at least every 5-10 minutes.[13][14]
-
Place Sensor: If using a pulse oximeter, place the sensor on a hairless, non-pigmented area such as the paw or tail. An SpO2 reading above 95% is ideal.
-
Maintain Body Temperature: Use a heating pad designed for rodents to maintain a core body temperature of 37°C. Hypothermia exacerbates respiratory depression.[12]
-
Documentation: Keep a detailed log of anesthetic administration times, doses, and all monitored vital signs (respiratory rate, SpO2, heart rate, temperature).[7]
Protocol 3: Emergency Protocol for Severe Respiratory Depression/Apnea
-
Alert & Assess: Announce the emergency. Quickly confirm apnea by observing the chest for at least 10-15 seconds and check airway for obstruction.
-
Intubation (if trained): If proficient, perform endotracheal intubation using an appropriate size catheter (e.g., 18-20G for a mouse, 14-16G for a rat).[15] This provides the most effective airway.
-
Initiate Ventilation:
-
With Ventilator: Connect the endotracheal tube to a small animal ventilator set to the parameters in Table 1.
-
Without Ventilator (Manual): Use a small resuscitation bag (Ambu-bag) with a tight-fitting nose cone or connected to an endotracheal tube. Gently deliver a breath every 1-2 seconds (rate of 30-60 breaths/min), just enough to cause a slight chest rise. Over-inflation can cause lung injury.
-
-
Provide Oxygen: If available, use 100% oxygen as the source gas for ventilation.
-
Continue Support: Continue ventilation until spontaneous, regular breathing resumes. Wean the animal off the ventilator slowly by gradually reducing the rate.
-
Post-Event Monitoring: Monitor the animal intensely for at least 30 minutes after spontaneous breathing returns to ensure depression does not recur.
Mandatory Visualizations
Signaling Pathway of Inactin-Induced Respiratory Depression
Caption: Mechanism of Inactin-induced respiratory depression via GABA-A receptor modulation.
Troubleshooting Workflow for Respiratory Depression
Caption: Decision workflow for monitoring and managing respiratory depression during an experiment.
References
- 1. Thiopentone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Thiopental Sodium? [synapse.patsnap.com]
- 3. openanesthesia.org [openanesthesia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Vital signs monitoring during injectable and inhalant anesthesia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mcgill.ca [mcgill.ca]
- 8. How to monitor breathing in laboratory rodents: a review of the current methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kentscientific.com [kentscientific.com]
- 10. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 11. unav.edu [unav.edu]
- 12. Anesthesia and Monitoring in Small Laboratory Mammals Used in Anesthesiology, Respiratory and Critical Care Research: A Systematic Review on the Current Reporting in Top-10 Impact Factor Ranked Journals | PLOS One [journals.plos.org]
- 13. youtube.com [youtube.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Video: A Reversible, Non-invasive Method for Airway Resistance Measurements and Bronchoalveolar Lavage Fluid Sampling in Mice [jove.com]
Technical Support Center: Inactin Anesthesia in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Inactin (Thiobutabarbital) for anesthesia in different rat strains. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure safe and effective anesthetic procedures.
Troubleshooting Guide
This guide addresses common issues encountered during Inactin anesthesia in rats.
| Issue | Potential Cause | Recommended Action |
| Anesthesia is too light (animal is moving, responsive to stimuli) | - Insufficient dosage for the specific rat strain or individual. - Incorrect administration (e.g., subcutaneous instead of intraperitoneal). | - Confirm accurate weight-based dosage calculation. - Ensure proper intraperitoneal (IP) injection technique. - Do not re-administer a full dose of Inactin. Due to its long duration of action, redosing can easily lead to an overdose. If the initial dose is clearly insufficient after 30-40 minutes, a small supplemental dose (10-20% of the initial dose) may be considered with extreme caution and continuous monitoring. For longer procedures where the initial dose was inadequate, it is safer to terminate the experiment and refine the dosage protocol for future studies. |
| Anesthesia is too deep (respiratory rate < 50 breaths/min, pale mucous membranes) | - Anesthetic overdose. - Individual sensitivity to the drug. - Synergistic effects with other administered compounds. | - Immediately provide respiratory support. If the animal is struggling to breathe, gentle chest compressions can be performed. - Administer supplemental oxygen. - Provide thermal support to prevent hypothermia, which can worsen cardiorespiratory depression.[1][2] - Closely monitor vital signs (respiratory rate, heart rate, mucous membrane color) until they stabilize.[1][3] |
| Respiratory Distress (gasping, cyanosis) | - Anesthetic-induced respiratory depression. - Aspiration of fluids. | - Ensure a patent airway. - Provide supplemental oxygen. - If aspiration is suspected, position the animal with its head lower than its body to aid drainage. - Be prepared to provide assisted ventilation. |
| Hypothermia (rectal temperature < 35.9°C) | - Anesthetic-induced depression of thermoregulation. - High body surface area to mass ratio in rodents.[1] | - Use a regulated heating pad set to 37°C throughout the procedure.[4] - Monitor rectal temperature every 15-30 minutes.[1] - Cover the animal with a surgical drape to minimize heat loss.[1] |
| High mortality rate in a specific strain | - Strain-specific sensitivity to Inactin. | - Conduct a pilot study with a small number of animals to determine the optimal dose for that specific strain. - Start with a lower dose from the recommended range and titrate up as necessary. - Consider alternative anesthetic agents if high mortality persists despite dose adjustments. |
| Inconsistent anesthetic duration | - Variability in animal metabolism. - Differences in fat distribution (Inactin is lipid-soluble).[4] - Inconsistent injection technique. | - Ensure consistent IP injection technique. - Standardize animal age and weight as much as possible. - Be aware that female rats may respond differently to thiobutabarbital (B3421131) than males.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Inactin for different rat strains?
A1: The appropriate dosage of Inactin can vary between rat strains due to genetic differences in drug metabolism and sensitivity.[6] The generally recommended dose is 80-150 mg/kg administered intraperitoneally (IP).[4] For initial studies with a new strain, it is advisable to start at the lower end of this range and adjust as needed based on careful monitoring.
Q2: How should I prepare the Inactin solution for injection?
A2: Inactin is typically dissolved in sterile 0.9% saline. To prepare a 10 mg/mL solution, for example, dissolve 100 mg of Inactin powder in 10 mL of sterile saline. Ensure the solution is well-mixed and at room temperature before administration. It is crucial to use aseptic techniques during preparation to prevent infection.[1]
Q3: What is the expected duration of anesthesia with Inactin?
A3: Inactin is known for its long duration of action, typically providing a stable surgical plane of anesthesia for 4-6 hours without the need for redosing.[5] This makes it suitable for non-survival studies of extended length.
Q4: What parameters should I monitor during Inactin anesthesia?
A4: Continuous monitoring is critical for animal safety. Key parameters include:
-
Anesthetic Depth: Assessed by the pedal withdrawal reflex (toe pinch). Absence of a response indicates a surgical plane of anesthesia.[1]
-
Respiratory Rate: Normal is 70-110 breaths/min. A drop of 50% is acceptable, but rates below 50 breaths/min may indicate the anesthesia is too deep.[3]
-
Heart Rate: Normal is 260-500 beats/min.[3]
-
Body Temperature: Maintain between 35.9°C and 37.5°C using a heating pad.[1][3]
-
Mucous Membrane Color: Should be pink, not pale or blue, indicating adequate oxygenation.[3]
Q5: Are there any known contraindications for using Inactin?
A5: Inactin should be used with caution in animals with pre-existing renal or cardiovascular conditions, as it can depress renal function and increase systemic adrenergic activity.[7][8][9] It is primarily recommended for non-survival procedures due to its prolonged recovery time.
Quantitative Data Summary
The following table summarizes recommended Inactin dosages and expected anesthetic characteristics for common rat strains. Note that these are starting recommendations and may require adjustment based on experimental conditions and individual animal responses.
| Rat Strain | Recommended IP Dose (mg/kg) | Reported Anesthetic Duration | Key Considerations |
| Wistar | 80 - 120 | 4 - 6 hours | Generally a good starting point for this strain. |
| Sprague-Dawley | 100 - 130 | 4 - 6 hours | May exhibit a more pronounced decrease in renal plasma flow compared to Wistar rats under Inactin anesthesia.[7] |
| Spontaneously Hypertensive Rat (SHR) | 80 - 110 | 3 - 5 hours | These rats are a model for hypertension and may have altered cardiovascular responses to anesthesia.[10][11] Start with a lower dose and monitor blood pressure if possible. |
Experimental Protocols
Inactin Solution Preparation (10 mg/mL)
-
Weigh 100 mg of Inactin (Thiobutabarbital sodium salt) powder.
-
Aseptically transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of sterile 0.9% saline to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Label the vial with the concentration (10 mg/mL), date of preparation, and store at 4°C. Allow the solution to come to room temperature before use.
Anesthetic Administration and Monitoring Protocol
-
Animal Preparation:
-
Acclimatize animals to the facility for at least 3 days prior to the experiment.[3]
-
Withhold food for a maximum of 2-3 hours before anesthesia; water should not be restricted.[1][3]
-
Weigh the animal immediately before anesthetic administration to ensure accurate dosage calculation.
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying during anesthesia.[1][3]
-
-
Anesthetic Administration:
-
Draw up the calculated volume of the Inactin solution into a sterile syringe with an appropriate gauge needle (e.g., 23-25G).
-
Gently restrain the rat and tilt it slightly head-down.
-
Insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no blood or urine is drawn, then inject the solution intraperitoneally.
-
-
Anesthetic Monitoring:
-
Place the animal on a regulated heating pad set to 37°C.
-
Monitor the animal for the loss of the righting reflex to determine the onset of anesthesia.
-
Confirm a surgical plane of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Continuously monitor respiratory rate, heart rate (by palpation or with a pulse oximeter), and body temperature at least every 15 minutes throughout the procedure.[12]
-
Observe mucous membrane color for signs of hypoxia.
-
Visualizations
Caption: Experimental workflow for Inactin anesthesia in rats.
Caption: Simplified signaling pathway of Inactin at the GABA-A receptor.
References
- 1. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Anesthesia - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. The effect of inactin on kidney mitochondrial function and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of general anaesthesia on renal haemodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of adrenergic effects of the anesthetics Inactin and alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inotiv.com [inotiv.com]
- 11. Effect of treatment on longevity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Inactin (Thiobutabarbital Sodium) Technical Support Center
For researchers, scientists, and drug development professionals utilizing Inactin (Thiobutabarbital sodium) as an anesthetic in experimental studies, ensuring the integrity and stability of the solution is paramount for reproducible and reliable results. Precipitation of Inactin from a solution can indicate degradation or improper preparation, potentially impacting the anesthetic efficacy and introducing variability into experiments. This technical support center provides troubleshooting guidance and answers to frequently asked questions to address common issues related to Inactin precipitation.
Troubleshooting Guide: Inactin Precipitation Issues
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation immediately upon dissolution | The diluent is too acidic. Inactin is a salt of a weak acid and is less soluble in acidic solutions. | Use a sterile, physiologically buffered saline solution (pH 7.2-7.4). Do not use acidic diluents. |
| The temperature of the diluent is too low. | Gently warm the sterile diluent to room temperature (20-25°C) or body temperature (approximately 37°C) before dissolving the Inactin powder. | |
| High concentration of Inactin. | Prepare solutions at the desired concentration for the experiment. Avoid creating highly concentrated stock solutions that are then diluted, as this can increase the risk of precipitation. | |
| Precipitation forms after a short period of storage | The solution has been stored for too long. Inactin solutions are known to be unstable. | Prepare Inactin solutions fresh on the day of use. It is not recommended to store solutions for more than 8 hours, even at 4°C.[1] |
| The solution was exposed to light. | Protect the Inactin solution from light by storing it in an amber vial or by wrapping the container in foil. | |
| The pH of the solution has changed over time. | Ensure the initial diluent is properly buffered. If storing for a short period, re-inspect for any signs of precipitation before use. | |
| Visible particles or crystals in the solution | Incomplete dissolution of the Inactin powder. | Ensure thorough mixing by gentle swirling or inversion after adding the powder to the diluent. Visually inspect for any undissolved particles against a dark background. |
| Contamination of the solution. | Always use sterile techniques when preparing Inactin solutions. This includes using sterile vials, syringes, and diluents. Filter sterilization of the final solution using a 0.22 µm filter is recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Inactin?
A1: Sterile, isotonic saline (0.9% NaCl) with a physiological pH (around 7.4) is the recommended solvent. Avoid using acidic solutions as Thiobutabarbital sodium is incompatible with acids and may precipitate.[2][3]
Q2: Can I store prepared Inactin solutions for later use?
A2: It is strongly advised to prepare Inactin solutions fresh for each experiment and use them immediately. Manufacturer and user recommendations suggest that solutions should not be stored for more than 8 hours at 4°C due to the risk of degradation and precipitation.
Q3: What is the best way to ensure complete dissolution of Inactin powder?
A3: To ensure complete dissolution, add the pre-weighed Inactin powder to a sterile vial containing the appropriate volume of sterile, room-temperature or slightly warmed saline. Gently swirl or invert the vial until the powder is fully dissolved. Visually inspect the solution for any remaining particles before use.
Q4: Does the temperature of the saline affect Inactin solubility?
A4: Yes, temperature can affect solubility. Using saline at room temperature or slightly warmed can aid in the dissolution process. However, there is no specific quantitative data available in the searched literature regarding the solubility of Inactin at various temperatures.
Q5: What should I do if I observe precipitation in my Inactin solution?
A5: If you observe any cloudiness, precipitation, or crystallization in your Inactin solution, it should be discarded. Do not inject a solution with visible particulates, as this can be harmful to the animal and will introduce significant variability into your experimental results.
Q6: Is there a specific protocol for preparing Inactin for intravenous injection in rats?
A6: While a universally standardized, detailed protocol was not found in the search results, the general guidelines for preparing injectable substances for animal research should be strictly followed.[1] This includes using sterile technique, a physiologically compatible and pH-neutral diluent, and ensuring complete dissolution. For intravenous administration in rats, a typical dose is around 100-160 mg/kg.[3]
Experimental Protocol: Preparation of Inactin Solution (100 mg/mL)
This protocol provides a general guideline for preparing an Inactin solution. Researchers should adapt concentrations and volumes based on their specific experimental needs.
Materials:
-
Inactin (Thiobutabarbital sodium salt) powder
-
Sterile 0.9% saline solution (buffered to pH 7.4)
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Aseptic Environment: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Calculate Required Amount: Determine the total volume of Inactin solution needed and the required concentration. For a 100 mg/mL solution, you will need 100 mg of Inactin powder for every 1 mL of saline.
-
Prepare Diluent: Ensure the sterile 0.9% saline is at room temperature.
-
Weigh Inactin: Accurately weigh the required amount of Inactin powder using an analytical balance.
-
Dissolution: Aseptically add the weighed Inactin powder to a sterile vial. Using a sterile syringe, add the calculated volume of sterile saline to the vial.
-
Mixing: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Visual Inspection: Hold the vial against a light and dark background to visually inspect for any undissolved particles or signs of precipitation. The solution should be clear.
-
Filter Sterilization (Recommended): Draw the prepared solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile vial. This step will remove any potential microbial contamination or fine particulate matter.
-
Labeling: Clearly label the vial with the name of the substance (Inactin), the concentration, the date and time of preparation, and the initials of the preparer.
-
Immediate Use: Use the freshly prepared solution as soon as possible, ideally within a few hours of preparation.
Visualizations
Caption: Experimental workflow for preparing Inactin solution.
Caption: Troubleshooting logic for Inactin precipitation.
References
Technical Support Center: Minimizing Inactin-Induced Physiological Stress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize physiological stress in animal subjects anesthetized with Inactin. The following information is intended to help ensure the welfare of experimental animals and enhance the reliability and reproducibility of research data.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Inactin anesthesia.
| Problem | Possible Cause | Recommended Solution |
| Hypotension (Low Blood Pressure) | Inactin can cause vasodilation and cardiac depression. | - Ensure adequate hydration with pre-warmed (37°C) isotonic saline (5-10 ml/kg/hr, subcutaneously or intraperitoneally). - Monitor blood pressure continuously using a catheterized artery or a non-invasive tail-cuff system. - In case of a significant drop, a bolus of warmed saline (1-2 ml in a rat) can be administered to support blood pressure.[1] |
| Hypothermia (Low Body Temperature) | Anesthetics depress thermoregulation, and small animals have a high surface area-to-volume ratio, leading to rapid heat loss. | - Maintain the animal's body temperature between 35.9°C and 37.5°C (96.6°F – 99.5°F).[2][3] - Use a heated surgical table or a circulating warm water blanket.[2][4] - Monitor rectal temperature continuously.[2][4] |
| Respiratory Depression | Barbiturates like Inactin are known to depress the respiratory center in the brain. | - Monitor respiratory rate; a 50% decrease from the normal undisturbed rate (70-110 breaths/min for a rat) is acceptable during anesthesia.[2][3] - Ensure a clear airway. - If necessary, provide supplemental oxygen. - Active ventilation with 25% oxygen can inhibit a rise in erythropoietin synthesis caused by slight hypoxia under barbiturate (B1230296) anesthesia.[4] |
| Reduced Renal Blood Flow and Glomerular Filtration Rate | Inactin is known to cause renal vasoconstriction.[5] | - Maintain adequate hydration to support renal perfusion. - Be aware that Inactin can cause a substantial decrement in total renal blood flow (around -24% compared to unanesthetized animals).[5] Consider this effect when interpreting renal function data. |
| Variable Anesthetic Depth | Individual animal responses to Inactin can vary. | - Assess anesthetic depth regularly by checking for the absence of a pedal withdrawal reflex (toe pinch).[2] - Other indicators include loss of the blink reflex and muscle relaxation.[2] |
| Prolonged Recovery | Inactin is a long-acting anesthetic. | - Inactin is generally used for non-survival surgeries due to its long duration of action (4-6 hours in male rats).[1] - If recovery is planned, ensure continuous monitoring and supportive care (thermal support, hydration) until the animal is fully ambulatory.[3] |
Frequently Asked Questions (FAQs)
General Anesthesia with Inactin
Q1: What is the recommended dose of Inactin for rats?
A1: The recommended intraperitoneal (IP) dose of Inactin (thiobutabarbital) for rats is typically between 80-160 mg/kg body weight.[1][4] For renal micropuncture studies, a dose of 100 mg/kg IP is commonly used.[6]
Q2: How should I prepare the Inactin solution?
A2: Inactin is typically dissolved in sterile, distilled water. It is recommended to warm the solution slightly to ensure it is fully dissolved before administration.
Q3: Is fasting required before Inactin anesthesia?
A3: Pre-anesthetic fasting is generally not necessary for rodents due to their high metabolic rate. If fasting is required for experimental reasons, it should be limited to 2-3 hours, and water should never be restricted.[2][3]
Q4: How long does Inactin anesthesia last?
A4: Inactin is a long-acting anesthetic. In male rats, a single intraperitoneal dose can maintain a surgical plane of anesthesia for 4-6 hours or longer, making it suitable for lengthy, non-survival procedures.[1]
Minimizing Physiological Stress
Q5: How can I maintain cardiovascular stability in my animal under Inactin anesthesia?
A5: To maintain cardiovascular stability, it is crucial to:
-
Maintain body temperature: Use a heating pad to keep the animal's temperature between 35.9°C and 37.5°C.[2][3]
-
Ensure proper hydration: Administer warmed isotonic saline (5-10 ml/kg/hr) to compensate for fluid loss.[2]
-
Monitor vital signs: Continuously monitor heart rate (normal anesthetized range for a rat is 260–500 beats/min) and blood pressure.[2][3]
Q6: What are the key parameters to monitor during Inactin anesthesia?
A6: The following parameters should be monitored throughout the procedure:[2][3]
-
Anesthetic depth: Assessed by the pedal withdrawal reflex (toe pinch).
-
Respiratory rate: Normal undisturbed rate for a rat is 70-110 breaths/min; a 50% reduction is acceptable under anesthesia.
-
Heart rate: Normal anesthetized range for a rat is 260–500 beats/min.
-
Body temperature: Maintained between 35.9°C and 37.5°C.
-
Mucous membrane color: Should be pink, not pale or blue.
-
Capillary refill time (CRT): Should be less than 2 seconds.
Experimental Considerations
Q7: How does Inactin affect renal function, and how can I mitigate these effects?
A7: Inactin can significantly decrease renal blood flow and glomerular filtration rate.[5] To minimize these effects, ensure the animal is well-hydrated. Be aware of these physiological changes when interpreting data from renal experiments.
Q8: Does Inactin influence the inflammatory response?
A8: While surgical procedures themselves induce an inflammatory response, some anesthetics can modulate this.[7] Barbiturates like Inactin may have an influence, but the specific effects on inflammatory signaling pathways are not as well-characterized as other anesthetics. For studies where inflammation is a key endpoint, the choice of anesthetic should be carefully considered.
Experimental Protocols
Detailed Protocol for Intraperitoneal Anesthesia with Inactin in Rats
Objective: To induce and maintain a stable plane of surgical anesthesia in a rat for a non-survival experimental procedure.
Materials:
-
Inactin (thiobutabarbital sodium salt)
-
Sterile distilled water
-
Heating pad or circulating warm water blanket
-
Rectal thermometer
-
Ophthalmic ointment
-
Warmed sterile isotonic saline
-
Syringes and needles (23-25 gauge)
Procedure:
-
Animal Preparation:
-
Anesthetic Preparation and Administration:
-
Prepare a fresh solution of Inactin in sterile distilled water. A common concentration is 10 mg/ml.
-
Warm the solution to approximately 37°C to ensure complete dissolution.
-
Calculate the required volume based on a dose of 100-120 mg/kg body weight.
-
Administer the Inactin solution via intraperitoneal (IP) injection.
-
-
Induction and Monitoring:
-
Place the rat in a clean, quiet cage on a heating pad set to maintain a body temperature of 37°C.
-
Monitor the rat for the loss of the righting reflex, which indicates the onset of anesthesia.
-
Once anesthetized, apply ophthalmic ointment to both eyes to prevent corneal drying.[3]
-
Insert a rectal probe to continuously monitor body temperature.
-
Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch). The absence of a response indicates a surgical plane of anesthesia.
-
-
Maintenance of Physiological Stability:
-
Throughout the experiment, maintain the rat's body temperature at 37°C.
-
Administer warmed sterile isotonic saline subcutaneously or intraperitoneally at a rate of 5-10 ml/kg/hr to maintain hydration and support blood pressure.
-
Continuously monitor respiratory rate, heart rate, and body temperature.
-
-
End of Experiment:
Visualizations
Experimental Workflow: Inactin Anesthesia Protocol
Caption: Workflow for Inactin anesthesia in a research setting.
Signaling Pathway: Potential Mechanisms of Inactin-Induced Cardiorenal Stress
Caption: Potential pathways of Inactin-induced physiological stress.
Logical Relationship: Troubleshooting Inactin-Induced Hypotension
Caption: Decision-making process for troubleshooting hypotension.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Anesthesia - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effect of general anaesthesia on renal haemodynamics in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micropuncturing the Nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrosis, the Bad Actor in Cardiorenal Syndromes: Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Inactin (Thiobutabarbital) Anesthesia in Small Animals
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Inactin anesthesia in small animal experiments. It offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on managing the long recovery period associated with this anesthetic.
Frequently Asked Questions (FAQs)
Q1: Is there a direct reversal agent for Inactin anesthesia?
A1: Currently, there is no specific pharmacological antagonist routinely used to reverse Inactin (thiobutabarbital) or other barbiturate (B1230296) anesthesia in a clinical or research setting. While some experimental studies have explored the use of central nervous system stimulants, these are not established protocols and can produce significant side effects. Therefore, the standard of care focuses on supportive measures to manage the animal through the prolonged recovery period.
Q2: How long does Inactin anesthesia typically last in rats?
A2: Inactin is a long-acting anesthetic. The duration of surgical anesthesia can range from 60 to 240 minutes, with a total sleep time (loss of righting reflex) of 120 to 300 minutes. This duration can be influenced by factors such as the dose administered, the animal's strain, age, sex, and overall health status.
Q3: What are the key physiological parameters to monitor during Inactin anesthesia?
A3: Continuous monitoring is critical for animal welfare and experimental success. Key parameters include:
-
Respiratory Rate: A normal undisturbed respiratory rate for a rat is 70-110 breaths per minute. During anesthesia, a 50% reduction is acceptable. A rate below this may indicate the animal is too deep.[1]
-
Body Temperature: Rodents are highly susceptible to hypothermia under anesthesia. Rectal temperature should be maintained between 35.9°C and 37.5°C (96.6°F – 99.5°F).[1]
-
Mucous Membrane Color: Gums and other mucous membranes should remain pink, indicating adequate oxygenation. Pale or blue coloration is a sign of distress.
-
Reflexes: The absence of a pedal withdrawal reflex (toe pinch) is a common indicator of a surgical plane of anesthesia.
Q4: What are the essential supportive care measures during and after Inactin anesthesia?
A4: Due to the long duration of action and lack of a reversal agent, comprehensive supportive care is paramount.
-
Thermal Support: Use a circulating warm water blanket or other regulated heat source to prevent hypothermia during the procedure and recovery.[1][2]
-
Eye Lubrication: Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying, as anesthetized animals do not blink.[2]
-
Hydration: For prolonged procedures, provide supplemental fluids (e.g., warmed sterile saline or lactated Ringer's solution) subcutaneously or intraperitoneally to maintain hydration.
-
Post-operative Monitoring: Continue to monitor the animal closely during recovery until it is fully ambulatory.[2] House recovering animals individually to prevent injury from cage mates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Prolonged Recovery/Failure to Wake Up | Anesthetic overdose, hypothermia, dehydration, underlying health issues. | 1. Ensure adequate thermal support: Check and maintain the animal's body temperature. 2. Provide supplemental fluids: Administer warmed fluids as needed. 3. Ensure a clear airway: Check for any respiratory obstruction. 4. Monitor vital signs closely: Continue to track respiration and heart rate. 5. Rule out other causes: If recovery is significantly delayed, consider underlying health problems that may impair drug metabolism. |
| Respiratory Depression (Slow/Shallow Breathing) | Anesthetic is too deep. | 1. Cease any further anesthetic administration. 2. Provide gentle stimulation: A gentle tail or ear pinch may stimulate breathing. 3. Ensure a patent airway. 4. If severe, consider providing supplemental oxygen. |
| Animal Appears Light or Responds to Stimuli | Insufficient dose of anesthetic, individual variation in metabolism. | 1. Administer a small supplemental dose of Inactin if necessary. Be cautious to avoid overdose. 2. Confirm the initial dose was calculated correctly based on the animal's body weight. |
| Hypothermia (Low Body Temperature) | High surface-area-to-body-mass ratio in small animals leading to rapid heat loss. | 1. Immediately provide a heat source. 2. Cover the animal with a drape to minimize heat loss. 3. Use warmed fluids for any injections. |
Quantitative Data Summary
The following table summarizes key quantitative data related to Inactin anesthesia and its physiological effects as reported in the literature.
| Parameter | Species | Value | Conditions/Notes | Source |
| Plasma Concentration | Rat | 10.6 +/- 1.14 mg% | 40 minutes after a dose of 100 mg/kg body weight. | [3] |
| GI Tract Inactivity | Rat | 17.7 ± 10.3 s | Comparison with isoflurane (B1672236) (179.9 ± 22.4 s). | [4] |
| Heart Rate Increase (with Isoproterenol) | Mouse | 28.4 +/- 4.8% | Under ketamine/inactin anesthesia. | [5] |
| Rate of Contraction Increase (with Isoproterenol) | Mouse | 103.2 +/- 9.3% | Under ketamine/inactin anesthesia. | [5] |
| Developed Pressure Increase (with Isoproterenol) | Mouse | 9.8 +/- 1.8% | Under ketamine/inactin anesthesia. | [5] |
| cAMP Level (with Isoproterenol) | Mouse | 3.50 +/- 0.30 pmol/mg protein | Under ketamine/inactin anesthesia. | [5] |
Experimental Protocols
Protocol 1: Basic Inactin Anesthesia in Rats
-
Pre-anesthetic Preparation:
-
Anesthetic Administration:
-
The typical dose of Inactin (thiobutabarbital) for surgical anesthesia in rats is 80-100 mg/kg.
-
Administer via intraperitoneal (IP) injection.
-
-
Monitoring:
-
Post-procedural Care:
-
Continue thermal support throughout the recovery period.
-
Keep the animal in a clean, quiet cage and monitor until it has fully regained mobility.
-
Do not return the animal to a cage with other animals until it is fully recovered to prevent potential injury.
-
Visualizations
References
- 1. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 2. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 3. Inactin concentration in plasma of rats during anaesthesia and the effect of this concentration on short circuit current of isolated frog skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the effects of inactin vs Isoflurane anesthesia on gastrointestinal motility in rats using dynamic magnetic resonance imaging and spatio-temporal maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of isoflurane and ketamine/inactin anesthesia on cAMP and cardiac function in FVB/N mice during basal state and beta-adrenergic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Inactin vs. Ketamine-Xylazine Anesthesia in Preclinical Research
For researchers, scientists, and drug development professionals, the choice of anesthetic is a critical experimental variable that can significantly influence physiological outcomes. This guide provides an objective comparison of two commonly used injectable anesthetic regimens in rodent research: Inactin (thiobutabarbital) and a combination of ketamine and xylazine (B1663881).
This comparison synthesizes experimental data on the cardiovascular, respiratory, metabolic, and neurological effects of these anesthetics. Detailed experimental protocols and a summary of quantitative data are provided to aid in the selection of the most appropriate anesthetic for specific research applications.
Executive Summary
| Feature | Inactin | Ketamine-Xylazine |
| Anesthetic Class | Barbiturate | Dissociative anesthetic and α2-adrenergic agonist |
| Primary Use | Long-duration, stable anesthesia, particularly in renal and cardiovascular physiology studies. | Short to medium-duration anesthesia for a wide range of surgical and non-surgical procedures. |
| Cardiovascular Effects | Tends to increase systemic adrenergic activity and plasma norepinephrine (B1679862) levels.[1] Can cause initial hypotension followed by a pressor response. | Often causes bradycardia and can lead to significant hypotension.[2][3] |
| Respiratory Effects | Can cause respiratory depression. | Known to cause significant respiratory depression.[4][5] |
| Metabolic Effects | Can depress renal function more severely than some inhalation anesthetics.[6] | May induce hyperglycemia. |
| Analgesic Properties | Primarily hypnotic and sedative; limited analgesic effects. | Ketamine provides good somatic analgesia. |
Data Presentation: Physiological Parameter Comparison
The following tables summarize the quantitative effects of Inactin and ketamine-xylazine on key physiological parameters as reported in various preclinical studies. It is important to note that experimental conditions, including animal species, strain, and specific protocols, can influence these values.
Table 1: Cardiovascular Effects
| Parameter | Inactin | Ketamine-Xylazine | Species |
| Heart Rate | Variable, may increase due to adrenergic stimulation[1] | ↓ (Significant decrease)[2][3] | Rat, Mouse |
| Mean Arterial Pressure | ↑ (Generally increased after initial drop)[1] | ↓ (Significant decrease)[2] | Rat, Mouse |
| Plasma Norepinephrine | ↑ (Significantly higher baseline levels)[1] | Not consistently reported to increase | Rat |
Table 2: Respiratory Effects
| Parameter | Inactin | Ketamine-Xylazine | Species |
| Respiratory Rate | ↓ (Dose-dependent depression) | ↓ (Significant, dose-dependent depression)[4][5] | Rat |
| Blood Oxygen Levels | Can be compromised | Modest decrease reported[4][5] | Rat |
Table 3: Renal Effects
| Parameter | Inactin | Ketamine-Xylazine | Species |
| Glomerular Filtration Rate | ↓ (More pronounced depression compared to some inhalants)[6] | Less data available for direct comparison | Rat |
| Renal Blood Flow | ↓ | Less data available for direct comparison | Rat |
Experimental Protocols
Inactin Anesthesia Protocol (Rat)
This protocol is intended for long-duration, non-survival surgical procedures where stable anesthesia is critical.
Materials:
-
Inactin (Thiobutabarbital sodium salt)
-
Sterile saline (0.9% NaCl)
-
Heating pad
-
Rectal thermometer
Procedure:
-
Preparation of Anesthetic Solution: Dissolve Inactin in sterile saline to a final concentration of 100 mg/mL. The solution should be prepared fresh.
-
Animal Preparation: Weigh the rat accurately. Maintain the animal's body temperature at 37°C using a heating pad and monitor with a rectal thermometer throughout the procedure.
-
Induction of Anesthesia: Administer Inactin via intraperitoneal (IP) injection at a dose of 100-120 mg/kg.
-
Monitoring: Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch). Monitor respiratory rate and heart rate continuously.
-
Maintenance: Inactin provides a long duration of anesthesia (typically 2-3 hours) without the need for supplemental doses. If necessary, a small supplemental dose (10-20% of the initial dose) can be administered.
Ketamine-Xylazine Anesthesia Protocol (Rat)
This protocol is suitable for short to medium-duration surgical procedures.
Materials:
-
Ketamine hydrochloride (100 mg/mL)
-
Xylazine hydrochloride (20 mg/mL or 100 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Heating pad
-
Rectal thermometer
Procedure:
-
Preparation of Anesthetic Cocktail:
-
For a common mixture, combine 80-100 mg/kg of ketamine with 5-10 mg/kg of xylazine.[3]
-
A typical preparation involves mixing ketamine and xylazine in a single syringe. For example, to achieve a dose of 91 mg/kg ketamine and 9.1 mg/kg xylazine, you can mix 10 mL of ketamine (100 mg/mL) with 1 mL of xylazine (100 mg/mL) and administer 0.1 mL of this mixture per 100g of body weight.[7][8]
-
-
Animal Preparation: Weigh the rat accurately and maintain its body temperature at 37°C using a heating pad.
-
Induction of Anesthesia: Administer the ketamine-xylazine cocktail via intraperitoneal (IP) injection.
-
Monitoring: Monitor the depth of anesthesia using the pedal withdrawal reflex. Continuously monitor respiratory rate and heart rate. Be vigilant for signs of respiratory distress.
-
Maintenance: The duration of anesthesia is typically 30-60 minutes. If the procedure extends beyond this, supplemental doses of ketamine (one-third to one-half of the initial ketamine dose) can be administered. Avoid re-dosing with xylazine to minimize cardiovascular depression.
Signaling Pathways and Mechanisms of Action
Inactin (Thiobutabarbital)
As a barbiturate, Inactin's primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to prolonged opening of the chloride ion channel, hyperpolarization of the neuronal membrane, and central nervous system depression. Its effects on the adrenergic system suggest a more complex interaction with autonomic control centers.
Ketamine-Xylazine
This combination leverages two distinct mechanisms. Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, blocking the action of the excitatory neurotransmitter glutamate. This produces a state of "dissociative anesthesia." Xylazine is an α2-adrenergic agonist that acts on presynaptic and postsynaptic receptors in the central and peripheral nervous systems, leading to sedation, analgesia, and muscle relaxation. The synergistic effect of these two agents provides a balanced anesthetic state.
Experimental Workflow for Anesthetic Comparison
The following diagram outlines a logical workflow for a study comparing the physiological effects of Inactin and ketamine-xylazine.
Conclusion
The choice between Inactin and ketamine-xylazine anesthesia should be carefully considered based on the specific requirements of the research study. Inactin offers the advantage of long-lasting and stable anesthesia, making it well-suited for lengthy physiological experiments, particularly those focused on renal and cardiovascular function where maintaining a steady state is paramount. However, its potential for more significant renal depression should be taken into account.
The ketamine-xylazine combination provides a versatile and widely used anesthetic option for a variety of procedures of shorter duration. Its potent analgesic properties are a significant advantage. Researchers must be mindful of its pronounced effects on the cardiovascular and respiratory systems, including the potential for significant bradycardia, hypotension, and respiratory depression. Careful monitoring and, in some cases, the use of reversal agents for xylazine, are crucial for animal welfare and data integrity.
Ultimately, the optimal anesthetic regimen will depend on a thorough understanding of the physiological effects of each agent and a careful consideration of the experimental endpoints. This guide provides a foundational framework for making an informed decision.
References
- 1. Analysis of adrenergic effects of the anesthetics Inactin and alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. Basic physiological effects of ketamine-xylazine mixture as a general anesthetic preparation for rodent surgeries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basic physiological effects of ketamine-xylazine mixture as a general anesthetic preparation for rodent surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of halothane-nitrous oxide inhalation anesthesia and Inactin on overall renal and tubular function in Sprague-Dawley and Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. campusvet.wsu.edu [campusvet.wsu.edu]
Assessing the Impact of Inactin on Inflammatory Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In preclinical research, the choice of anesthetic can significantly influence experimental outcomes, particularly in studies investigating inflammatory processes. This guide provides a comparative assessment of Inactin (thiobutabarbital), a long-acting anesthetic, and other commonly used anesthetic agents, focusing on their impact on key inflammatory markers. The information presented is based on available experimental data to assist researchers in making informed decisions for their study designs.
Comparison of Anesthetic Effects on Pro-Inflammatory Cytokines
Anesthetics can modulate the inflammatory response, thereby affecting the levels of crucial signaling molecules known as cytokines. Below is a summary of the effects of different anesthetics on the key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
| Anesthetic Agent | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Animal Model | Comments |
| Inactin (Thiobutabarbital) | Data Not Available | Data Not Available | Data Not Available | - | Limited published data on direct effects on these specific cytokines. |
| Ketamine/Xylazine (B1663881) | ↓ (Significant Reduction)[1][2] | ↓[2] | ↓[2] | Rat (LPS-induced) | Ketamine has demonstrated notable anti-inflammatory properties by suppressing cytokine production. |
| Isoflurane (B1672236) | ↓ (Reduction)[1] / ↑[3] | ↓[1] | ↑[3] | Rat (LPS-induced) / Aged Rat Brain | Effects can be context-dependent, with some studies showing a decrease in systemic inflammation but an increase in neuroinflammation. |
| Pentobarbital | No significant effect | ↑ (Enhanced expression)[2] | ↑ (Enhanced expression)[2] | Rat (basal expression) | Appears to enhance the basal expression of IL-1β and IL-6 mRNA. |
| Sevoflurane (B116992) | ↓ (More significant than Isoflurane) | ↓ (More significant than Isoflurane) | ↓ (More significant than Isoflurane) | Rat (Liver I/R) | Demonstrated a more potent inhibitory effect on inflammatory cytokines compared to isoflurane in a model of liver ischemia-reperfusion injury. |
Note: This table is a synthesis of findings from multiple studies. The direction of change (↑ for increase, ↓ for decrease) indicates the reported effect of the anesthetic on the inflammatory marker compared to a control or another anesthetic.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of research findings. Below are representative experimental protocols for inducing inflammation and administering anesthetics in rodent models, based on published studies.
Lipopolysaccharide (LPS)-Induced Inflammation Model in Rats
This model is widely used to mimic systemic inflammation.
-
Animal Model: Male Sprague-Dawley or Wistar rats (weight 250-300g) are commonly used.
-
Acclimatization: Animals are acclimated for at least one week before the experiment with a standard 12-hour light/dark cycle and free access to food and water.
-
Anesthesia Administration:
-
Ketamine/Xylazine: A combination of ketamine (e.g., 80-100 mg/kg) and xylazine (e.g., 5-10 mg/kg) is administered via intraperitoneal (IP) injection to induce surgical anesthesia.
-
Isoflurane: Anesthesia is induced with 5% isoflurane in an induction chamber and maintained with 1.5-2.5% isoflurane delivered via a nose cone.
-
Inactin: Administered as a single IP injection (e.g., 100 mg/kg) for long-lasting anesthesia.
-
-
Induction of Inflammation: Lipopolysaccharide (LPS) from Escherichia coli is dissolved in sterile saline and administered via IP injection at a dose ranging from 1 to 5 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 2, 4, 6, or 24 hours) after LPS administration, animals are euthanized, and blood is collected via cardiac puncture. Tissues of interest (e.g., liver, spleen, brain) can also be harvested.
-
Measurement of Inflammatory Markers: Serum or plasma is separated from the blood by centrifugation. The concentrations of TNF-α, IL-6, and IL-1β are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) or multiplex bead-based immunoassays.
Visualizing the Inflammatory Pathway and Experimental Workflow
To better understand the complex interactions and experimental procedures, the following diagrams have been generated.
Conclusion
The choice of anesthetic is a critical variable in inflammation research. While agents like ketamine/xylazine and sevoflurane have demonstrated anti-inflammatory properties by reducing the levels of key pro-inflammatory cytokines, the effects of isoflurane appear to be more complex and potentially context-dependent.
Crucially, there is a significant gap in the published literature regarding the direct effects of Inactin (thiobutabarbital) on key inflammatory markers such as TNF-α, IL-6, and IL-1β. This lack of data makes it challenging to definitively position Inactin relative to other anesthetics in the context of inflammation research. Researchers using Inactin in studies where inflammatory pathways are a key focus should consider the potential for uncharacterized immunomodulatory effects and may need to include appropriate controls to account for this. Further investigation into the immunological effects of Inactin is warranted to provide a more complete picture for the scientific community.
References
A Comparative Guide to Inactin and Other Injectable Anesthetics in Preclinical Research
For researchers and scientists in drug development, the choice of anesthetic is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of Inactin (thiobutabarbital sodium), a thiobarbiturate anesthetic, with other commonly used injectable anesthetics in preclinical research, supported by experimental data.
Overview of Anesthetic Agents
Injectable anesthetics are widely used in laboratory animals for surgical procedures and imaging studies. The ideal anesthetic should provide a stable plane of anesthesia with minimal impact on physiological parameters. This guide focuses on the efficacy and physiological effects of Inactin in comparison to other agents such as ketamine/xylazine (B1663881) combinations and α-chloralose.
Comparative Efficacy and Physiological Impact
The selection of an anesthetic can have profound effects on various physiological systems. Below is a summary of the comparative effects of Inactin and other anesthetics on key parameters.
Cardiovascular System
Anesthetics can significantly alter cardiovascular function. Studies in rodents have shown that Inactin has distinct effects on the cardiovascular system compared to other agents.
A study comparing Inactin with α-chloralose in rats found that baseline plasma norepinephrine (B1679862) and other catecholamine levels were higher in Inactin-anesthetized rats[1]. This suggests a greater baseline systemic alpha-adrenergic activity with Inactin anesthesia[1]. When challenged with norepinephrine, the plasma norepinephrine levels were again significantly higher in the Inactin group[1]. Furthermore, after the administration of phentolamine (B1677648), an alpha-adrenergic antagonist, mean arterial pressure decreased to a significantly greater extent in the Inactin-anesthetized rats[1].
In a comparison between a ketamine/Inactin combination and the inhalant anesthetic isoflurane (B1672236) in mice, the control heart rate was significantly higher in the isoflurane group[2][3]. However, during beta-adrenergic stimulation with isoproterenol, the heart rate increased by 28.4% in the ketamine/inactin group compared to only 3.4% in the isoflurane group[2][3]. The rate of contraction also showed a much larger increase in the ketamine/inactin group (103.2%) compared to the isoflurane group (13.6%) under the same stimulation[2][3].
Renal System
Inactin is known to have effects on renal function. Research indicates that it can reduce renal blood flow and glomerular filtration rate[4]. One study noted that under barbiturate (B1230296) anesthesia, such as with Inactin, the typical oscillation of nephron function is suppressed, whereas it persists with lighter anesthesia like halothane. Barbiturate anesthesia has also been associated with slight hypoxia, which can stimulate erythropoietin synthesis.
Gastrointestinal System
The choice of anesthetic can also influence gastrointestinal motility. A study using dynamic magnetic resonance imaging (MRI) in rats found that Inactin and isoflurane produce significantly different motility behaviors[5]. Rats anesthetized with isoflurane showed significantly longer periods of inactivity in the gastrointestinal tract compared to those treated with Inactin (179.9 ± 22.4 s vs 17.7 ± 10.3 s)[5]. Furthermore, the speed of propagation and wavelength of peristalsis, as well as the frequency and speed of pattern switching of segmental motility, were higher in rats anesthetized with Inactin[5].
Anesthetic Properties and Duration of Action
Inactin is recognized for its long duration of action, which can be advantageous for lengthy experimental procedures. In male rats, a single intraperitoneal injection of 100-160 mg/kg can maintain a surgical plane of anesthesia for more than 4-6 hours, often eliminating the need for redosing in non-survival studies[3]. This contrasts with shorter-acting agents like a ketamine and xylazine mixture, which provides adequate anesthesia for approximately 45-60 minutes before redosing is required[3].
Quantitative Data Summary
The following tables summarize the quantitative data from the cited studies, providing a clear comparison of the effects of different anesthetics.
Table 1: Cardiovascular Effects of Anesthetics in Rodents
| Parameter | Inactin | α-Chloralose | Ketamine/Inactin | Isoflurane |
| Baseline Plasma Norepinephrine | Higher | Lower | - | - |
| Heart Rate Increase with Isoproterenol | - | - | 28.4 ± 4.8% | 3.4 ± 0.6% |
| Rate of Contraction Increase with Isoproterenol | - | - | 103.2 ± 9.3% | 13.6 ± 4.6% |
Data from references[1][2][3].
Table 2: Gastrointestinal Motility in Rats under Anesthesia
| Parameter | Inactin | Isoflurane |
| Periods of Inactivity (seconds) | 17.7 ± 10.3 | 179.9 ± 22.4 |
| Peristalsis Propagation Speed | Higher | Lower |
| Segmental Motility Frequency | Higher | Lower |
Data from reference[5].
Table 3: Anesthetic Duration in Rats
| Anesthetic Agent | Typical Duration of Surgical Anesthesia | Need for Redosing |
| Inactin (100-160 mg/kg IP) | > 4-6 hours | Typically not required for non-survival studies |
| Ketamine/Xylazine (60-100mg/kg and 5-10 mg/kg IP) | 45-60 minutes | Required for longer procedures |
Data from reference[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols from the key studies cited.
Cardiovascular Effects of Inactin vs. α-Chloralose
-
Animals: Hydropenic Munich-Wistar rats.
-
Anesthesia: One group received Inactin, and the other received α-chloralose.
-
Measurements: Baseline plasma norepinephrine and other catecholamines were measured. Norepinephrine was infused to raise blood pressure, and plasma norepinephrine was measured again. In a separate experiment, phentolamine was infused, and mean arterial pressure and renal arteriolar resistances were measured.
-
Central Stimulation: Angiotensin II was infused into the cerebral lateral ventricle to stimulate centrally activated adrenergic output, and the subsequent change in mean arterial pressure was recorded[1].
Cardiovascular Effects of Ketamine/Inactin vs. Isoflurane
-
Animals: FVB/N mice.
-
Anesthesia: One group received an intraperitoneal injection of ketamine (50 µg/g body weight) and Inactin (100 µg/g body weight). The other group was anesthetized with isoflurane via a vaporizer.
-
Measurements: Left ventricular pressure was measured in situ during control conditions and during beta-adrenergic stimulation with isoproterenol. Heart rate and the maximal rate of contraction and relaxation were recorded. Levels of cAMP in cardiac tissue were also measured[2][3].
Gastrointestinal Motility under Inactin vs. Isoflurane
-
Animals: Rats in a fed state.
-
Procedure: Rats were given an oral gavage of an MRI contrast agent. Two-dimensional MRI images of the jejunum were acquired every 168 ms (B15284909) before and after anesthesia.
-
Anesthesia: One group was anesthetized with Inactin, and the other with isoflurane.
-
Data Analysis: Image registration, segmentation, and postprocessing were used to create spatio-temporal maps to quantify peristaltic and segmental motions[5].
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Conclusion
Inactin is a long-acting injectable anesthetic that offers the advantage of a stable, long-lasting plane of anesthesia without the need for frequent redosing, making it suitable for prolonged experimental procedures. However, researchers must consider its significant effects on the cardiovascular and gastrointestinal systems. Compared to α-chloralose, Inactin induces a higher level of systemic adrenergic activity. In contrast to isoflurane, it is associated with increased gastrointestinal motility. The choice between Inactin and other injectable or inhalant anesthetics should be carefully weighed based on the specific requirements of the experimental protocol and the physiological parameters of interest.
References
- 1. Analysis of adrenergic effects of the anesthetics Inactin and alpha-chloralose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthesia - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. The effect of inactin on kidney mitochondrial function and production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying the effects of inactin vs Isoflurane anesthesia on gastrointestinal motility in rats using dynamic magnetic resonance imaging and spatio-temporal maps - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Physiological Data with Inactin: A Comparative Guide
For researchers engaged in physiological studies, the choice of anesthetic is a critical determinant of data quality and reproducibility. Inactin (thiobutabarbital), a short-acting barbiturate, is a commonly used anesthetic in animal research, particularly for acute terminal experiments in rodents. This guide provides a comparative analysis of Inactin against other common anesthetics, focusing on the reproducibility and stability of key physiological parameters.
Comparison of Key Physiological Parameters
The selection of an anesthetic can significantly influence cardiovascular and renal functions. The following tables summarize quantitative data from studies comparing Inactin with other anesthetics.
Cardiovascular Parameters
Anesthetics can have profound effects on heart rate, blood pressure, and acid-base balance. Barbiturates like Inactin and pentobarbital (B6593769) may lead to a progressive decrease in these parameters over time. In contrast, urethane (B1682113) has been shown to provide a more stable heart rate.
| Anesthetic Agent | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) | pH | PaCO2 (mmHg) | Observations |
| Inactin | Progressively decreases | Progressively decreases | Decreases | Marked hypercapnia | Effects are generally less severe than with pentobarbital. |
| Pentobarbital | Progressively decreases | Progressively decreases | Decreases | Marked hypercapnia | |
| Urethane | Higher and more stable | More stable pulse pressure | - | Lower levels than barbiturates | |
| Ketamine/Inactin | - | - | - | - | In mice, this combination showed a greater increase in the rate of contraction in response to isoproterenol (B85558) compared to isoflurane. |
| Isoflurane | - | - | - | - | Showed a blunted response to isoproterenol stimulation compared to Ketamine/Inactin. |
Note: Specific values can vary significantly based on the experimental setup, species, and strain of the animal.
Renal Function Parameters
Anesthetics are known to impact renal hemodynamics and tubular function. Both Inactin and pentobarbital have been shown to reduce total renal blood flow compared to the conscious state. However, for studies involving renal sensory nerve activation, Inactin appears to be a superior choice, as responses are severely blunted under urethane or isoflurane.
| Anesthetic Agent | Glomerular Filtration Rate (GFR) | Renal Blood Flow (RBF) | Observations |
| Inactin | Can be depressed. | Decreased by approximately 24% compared to unanesthetized animals. | Depresses renal functional parameters more severely than Halothane-N2O. However, it is considered suitable for studying sympathetic and hemodynamic responses to renal sensory stimuli. Directly affects kidney mitochondrial function. |
| Pentobarbital | Generally reduced. | Decreased by approximately 34% compared to unanesthetized animals. | - |
| Halothane-N2O | Moderately decreased (by about 20%). | Unchanged compared to conscious rats. | Renal functional parameters are less depressed compared to Inactin. |
| Urethane | - | - | Sympathetic nerve activity and arterial blood pressure responses to renal stimuli are severely blunted. |
| Isoflurane | - | - | Sympathetic nerve activity and arterial blood pressure responses to renal stimuli are absent. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of physiological data.
General Anesthesia and Surgical Preparation Protocol
This protocol outlines a typical procedure for acute physiological experiments in rodents under Inactin anesthesia.
-
Animal Preparation: The animal is weighed to determine the correct dosage of the anesthetic.
-
Anesthesia Induction: Inactin is administered via intraperitoneal (IP) injection. A common dosage for rats is 100-120 mg/kg.
-
Verification of Anesthesia: The depth of anesthesia is assessed by checking for the absence of a pedal withdrawal reflex (toe pinch).
-
Surgical Procedures:
-
Tracheostomy: A tracheal tube is inserted to ensure a patent airway.
-
Catheterization: Catheters are placed in the carotid artery for blood pressure monitoring and blood sampling, and in the jugular vein for infusion of substances. For renal studies, the bladder may be catheterized for urine collection.
-
-
Physiological Monitoring:
-
Cardiovascular: Arterial blood pressure is continuously recorded via a pressure transducer connected to the arterial catheter. Heart rate is derived from the blood pressure waveform.
-
Renal: For GFR and RBF measurements, clearance studies using substances like inulin (B196767) and para-aminohippuric acid (PAH) are performed. This involves a bolus injection followed by continuous infusion and timed urine and blood sampling.
-
-
Euthanasia: At the end of the experiment, the animal is euthanized without recovery from anesthesia, typically via an overdose of the anesthetic or a saturated solution of potassium chloride.
Experimental workflow for physiological monitoring under Inactin anesthesia.
Mechanism of Action: Signaling Pathway
Inactin, as a barbiturate, primarily exerts its anesthetic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to central nervous system depression and anesthesia.
Simplified signaling pathway of Inactin's action on the GABA-A receptor.
Conclusion
The choice of anesthetic is a critical variable that can significantly impact the reproducibility of physiological data. Inactin (thiobutabarbital) offers a stable plane of anesthesia for acute terminal experiments. However, it is not without its effects on key physiological systems. As the data indicates, Inactin can depress cardiovascular and renal function, though in some contexts, such as the study of renal reflexes, it may be preferable to other agents like urethane or isoflurane.
Researchers must carefully consider the specific physiological parameters under investigation and choose an anesthetic that minimizes interference with those parameters. The detailed experimental protocols and an understanding of the anesthetic's mechanism of action are essential for conducting robust and reproducible studies.
A Head-to-Head Comparison of Inactin and Urethane for Preclinical Research
In the realm of preclinical research, the choice of anesthetic is a critical determinant of experimental outcomes, capable of influencing physiological parameters and confounding data interpretation. Among the injectable agents, Inactin (Thiobutabarbital) and urethane (B1682113) (ethyl carbamate) are frequently employed for non-survival surgical procedures in animal models. This guide provides a comprehensive, data-driven comparison of these two anesthetics to assist researchers, scientists, and drug development professionals in making an informed selection for their study design.
Physiological and Neurological Impact: A Quantitative Comparison
The selection of an anesthetic can significantly alter the baseline physiological state of the animal. Below is a summary of quantitative data from studies directly comparing the effects of Inactin and urethane on key cardiovascular, neurological, and gastrointestinal parameters.
Table 1: Cardiovascular and Sympathetic Nerve Activity (SNA) Parameters
| Parameter | Inactin | Urethane | Animal Model | Key Findings | Reference |
| Mean Arterial Blood Pressure (ABP) | 114 ± 4 mmHg | 136 ± 3 mmHg | Sprague-Dawley Rats | Urethane maintained a significantly higher baseline ABP compared to Inactin. | [1] |
| Heart Rate (HR) | 353 ± 11 beats/min | 395 ± 14 beats/min | Sprague-Dawley Rats | Heart rate was significantly higher in the urethane group compared to the Inactin group. | [1] |
| Sympathetic Nerve Activity (SNA) Response to Renal Stimuli | Preserved | Severely Blunted | Sprague-Dawley Rats | SNA and ABP responses to renal sensory nerve activation were present in Inactin-anesthetized rats but largely absent in urethane preparations. | [2] |
| Cardiovascular Response to Catecholamines | N/A | Inhibits responses mediated by alpha-2 adrenoceptors | Rats | Urethane anesthesia should be avoided for cardiovascular studies involving alpha-2 adrenoceptors. | [3] |
Table 2: Respiratory and Gastrointestinal Parameters
| Parameter | Inactin | Urethane | Animal Model | Key Findings | Reference |
| Baseline Breathing | N/A | Decreased tidal volume, increased frequency | Mice | Urethane alters baseline breathing patterns but may not decrease overall minute ventilation at baseline. | [4] |
| Gastrointestinal Motility | Higher frequency of peristalsis and segmental motility | Significantly longer periods of inactivity | Rats | Inactin anesthesia results in a higher level of overall gastrointestinal motility compared to isoflurane, a proxy suggesting less depressive effects than some other agents. Urethane has also been noted for preserving autonomic reflexes. | [5] |
Experimental Protocols
Accurate and reproducible administration of anesthesia is paramount for successful experimentation. The following are typical protocols for Inactin and urethane administration in rodents for non-survival studies.
Inactin (Thiobutabarbital) Anesthesia Protocol for Rats
-
Preparation: Prepare a solution of Inactin (e.g., 100 mg/mL) in sterile saline.
-
Dosage: The typical dose for rats is 100-160 mg/kg.[6] A common starting dose is 120 mg/kg.[1]
-
Administration: Administer the solution via intraperitoneal (IP) or intravenous (IV) injection. For IV administration, infuse slowly (e.g., 0.2 mL/min).[1]
-
Monitoring: Assess the depth of anesthesia by checking for the absence of the pedal withdrawal reflex (toe pinch) and corneal reflexes.
-
Duration: A single dose of Inactin typically provides a stable surgical plane of anesthesia for 4-6 hours in male rats, often eliminating the need for redosing in non-survival studies.[6]
-
Support: Maintain the animal's body temperature using a heating pad and apply ophthalmic ointment to prevent corneal drying.[7]
Urethane Anesthesia Protocol for Rats and Mice
-
Preparation: Urethane is a powder that should be dissolved in sterile, non-pyrogenic water or saline.[8] Due to its carcinogenic properties, preparation should be conducted in a certified fume hood.[8]
-
Dosage:
-
Administration: Typically administered via IP injection. To mitigate variability in induction time, some protocols recommend administering the total dose in fractions (e.g., 50%, followed by two 25% doses 15 minutes apart).[9] IV administration is also used.[1][8]
-
Monitoring: Onset of anesthesia can be slow and variable (45 minutes to over 2 hours).[9] Confirm a surgical plane of anesthesia by the absence of pedal and palpebral reflexes.[8]
-
Duration: Urethane provides a long and stable plane of anesthesia, often lasting for several hours without supplementation.[11][12]
-
Support: Provide thermal support and eye lubrication throughout the procedure.[7]
Below is a generalized workflow for acute, non-survival experiments under injectable anesthesia.
Mechanisms of Action and Signaling Pathways
The distinct physiological effects of Inactin and urethane stem from their different interactions with the central nervous system. Inactin, a barbiturate, primarily enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. Urethane, however, has a more complex and less selective mechanism of action.
Urethane has been shown to modulate multiple neurotransmitter-gated ion channels. It potentiates the function of inhibitory receptors like GABA-A and glycine (B1666218) receptors, while simultaneously inhibiting excitatory receptors such as NMDA and AMPA receptors.[13][14] This multifaceted action may contribute to its characteristic long-lasting anesthesia with preservation of some autonomic reflexes.[15][16] However, this lack of a single predominant target means that neurophysiological measurements under urethane may be influenced by its effects on multiple neurotransmitter systems.[13]
The diagram below illustrates the known targets of urethane at the synapse.
Summary and Recommendations
| Feature | Inactin (Thiobutabarbital) | Urethane |
| Primary Use | Acute, non-survival surgeries, especially in renal and cardiovascular studies. | Long-duration, non-survival neurophysiology and autonomic function studies. |
| Anesthetic Stability | Provides a long, stable plane of anesthesia with a single dose.[6] | Very long and stable anesthesia, often resembling natural sleep states.[12][17] |
| Cardiovascular Effects | Lower baseline blood pressure and heart rate compared to urethane.[1] Preserves sympathetic reflexes to renal stimuli.[2] | Maintains higher blood pressure and heart rate.[1] Can inhibit cardiovascular responses mediated by alpha-2 adrenoceptors.[3] |
| Neurological Effects | Less characterized broad-spectrum effects compared to urethane. | Minimal disruption of synaptic signal transmission in some contexts, but modulates multiple ion channels which can complicate interpretation.[13][18] |
| Induction | Relatively rapid and reliable. | Can be slow and highly variable between animals.[9] |
| Safety | Standard anesthetic risks. | Carcinogenic and mutagenic; requires special handling procedures.[8] For terminal use only.[8][10] |
The choice between Inactin and urethane is highly dependent on the specific experimental question.
Inactin is recommended for studies where preservation of sympathetic and hemodynamic responses to physiological stimuli is critical, such as in renal nerve activation studies.[2] Its reliable induction and stable anesthetic plane make it a robust choice for many acute surgical models.
Urethane is favored for long-duration neurophysiological recordings due to its ability to produce a stable, sleep-like state with preservation of some neural and autonomic reflexes.[15][17] However, researchers must be cautious of its confounding effects on multiple neurotransmitter systems and its inhibitory action on specific cardiovascular pathways.[3][13] Its hazardous properties also necessitate strict handling protocols.[8]
Ultimately, the ideal anesthetic minimizes interference with the biological system under investigation. This guide provides the experimental data to help researchers choose the agent that best aligns with their scientific objectives while ensuring animal welfare and data integrity.
References
- 1. Impact of anesthesia and sex on sympathetic efferent and hemodynamic responses to renal chemo- and mechanosensitive stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of anesthesia and sex on sympathetic efferent and hemodynamic responses to renal chemo- and mechanosensitive stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urethane inhibits cardiovascular responses mediated by the stimulation of alpha-2 adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflurane, ketamine-xylazine, and urethane markedly alter breathing even at subtherapeutic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying the effects of inactin vs Isoflurane anesthesia on gastrointestinal motility in rats using dynamic magnetic resonance imaging and spatio-temporal maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Anesthesia in Rats | Animals in Science [queensu.ca]
- 8. research.unt.edu [research.unt.edu]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Long-term stability of physiological signals within fluctuations of brain state under urethane anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anesthetic mechanism of urethane: the effects on neurotransmitter-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. einsteinmed.edu [einsteinmed.edu]
- 16. The Suitability of Propofol Compared with Urethane for Anesthesia during Urodynamic Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term stability of physiological signals within fluctuations of brain state under urethane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular actions of urethane on rat visual cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Enactin Ia (assumed to be Actinomycin D)
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Enactin Ia, based on the available safety data for Actinomycin D. It is critical to assume that this compound possesses the same high toxicity and associated hazards. This guide is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols.
Hazard Identification and Personal Protective Equipment
This compound is presumed to be a highly potent and hazardous substance. Based on the data for Actinomycin D, it is classified as acutely toxic, carcinogenic, and may cause damage to fertility or an unborn child.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Quantitative Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed[1] |
| Carcinogenicity | Category 1B | H350: May cause cancer[1][2] |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child[1][2] |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE program is essential to minimize exposure.[3] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of aerosolized particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves must be inspected before use and disposed of after contamination.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | A fully buttoned lab coat or disposable gown | To protect skin and clothing from contamination. |
Experimental Protocols: Handling and Disposal
Handling Procedures
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated, calibrated balance.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin immediately and thoroughly with soap and water.
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), bench paper, and other solid materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity and your laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.
-
For small spills, if trained and equipped, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable decontaminating agent. Collect all cleanup materials as hazardous waste.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
